4-Chloro-3-fluoropyridineHCl
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H8ClFN2 |
|---|---|
Molecular Weight |
162.59 g/mol |
IUPAC Name |
2-fluoro-6-methylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c1-4-2-3-5(8)6(7)9-4;/h2-3H,8H2,1H3;1H |
InChI Key |
WKRKGLHRPNPRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Technical Guide: 4-Chloro-3-fluoropyridine Hydrochloride in Medicinal Chemistry
Executive Overview
In modern drug discovery and agrochemical development, halogenated pyridines serve as indispensable bifunctional building blocks. Among these, 4-Chloro-3-fluoropyridine and its hydrochloride salt (CAS: 119229-74-2) offer a highly tunable scaffold[1]. The synergistic electronic effects of the pyridine nitrogen and the fluorine atom create a unique reactivity profile, allowing for orthogonal functionalization: the 4-position is primed for Nucleophilic Aromatic Substitution (S_NAr), while the 2-position is highly susceptible to directed metalation and radical-mediated C-H functionalization (Minisci-type reactions)[2].
This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for deploying 4-chloro-3-fluoropyridine HCl in advanced synthetic workflows.
Structural Dynamics & Physicochemical Profiling
A critical decision in synthetic planning is whether to utilize the free base or the hydrochloride (HCl) salt. The free base is a volatile, flammable liquid that is highly sensitive to heat and air, often discoloring to yellow upon storage due to oxidative degradation[3].
Causality of Salt Formation: Converting the free base to the HCl salt protonates the pyridine nitrogen. This achieves three critical outcomes:
-
Phase Transition: It converts a volatile liquid (Flash point 28 °C) into a stable, non-flammable crystalline solid, drastically improving benchtop handling and weighing accuracy[3],.
-
Solubility: It shifts the solubility profile, allowing the compound to be highly soluble in water and polar protic solvents[1].
-
Electronic Activation: Protonation further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making the 4-position even more electrophilic for subsequent S_NAr reactions (provided the base used in the reaction neutralizes the salt in situ).
Quantitative Physicochemical Data
| Property | 4-Chloro-3-fluoropyridine (Free Base) | 4-Chloro-3-fluoropyridine HCl (Salt) |
| CAS Number | 2546-56-7[3] | 119229-74-2[1] |
| Molecular Formula | C5H3ClFN | C5H4Cl2FN |
| Molecular Weight | 131.54 g/mol [3] | 168.00 g/mol [4] |
| Physical State | Colorless to yellow liquid[3] | Solid (Powder) |
| Melting Point | -24 °C[5] | ~160 °C (sublimes)[1] |
| Density | 1.333 g/mL at 25 °C[3] | N/A (Solid) |
| Flash Point | 28 °C (Closed Cup)[3] | Non-flammable solid |
| Storage Conditions | 2-8 °C, under Argon[3] | Room Temp to Refrigerator |
Mechanistic Insights: The Orthogonal Reactivity Profile
The synthetic utility of 4-chloro-3-fluoropyridine lies in its highly predictable, regioselective reactivity.
-
C4 Electrophilicity (S_NAr): The electronegative fluorine at C3 inductively withdraws electron density from the adjacent C4 carbon. Simultaneously, the pyridine nitrogen withdraws electron density via resonance. This dual-depletion stabilizes the anionic Meisenheimer complex intermediate, allowing the typically inert aryl chloride to be easily displaced by amines, alkoxides, or thiolates.
-
C2 Acidity (Metalation/Minisci): The C2 proton is flanked by the electron-withdrawing fluorine and the pyridine nitrogen, making it the most acidic proton on the ring. This allows for highly regioselective deprotonation using sterically hindered bases (like LiTMP) or radical attack via photoredox Minisci reactions[2].
Orthogonal reactivity pathways of 4-chloro-3-fluoropyridine for C2 and C4 functionalization.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, meaning the reaction provides immediate physical or analytical feedback regarding its success or failure.
Protocol A: Regioselective C2-Metalation and Formylation
This protocol utilizes directed ortho-metalation to install a formyl group at the C2 position, a critical step for synthesizing amidomethylated derivatives[2].
Causality of Reagents: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is used instead of n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA). n-BuLi acts as a nucleophile and would attack the C4 or C6 positions, while LDA is not sterically hindered enough to prevent side reactions. LiTMP strictly acts as a non-nucleophilic base to deprotonate the highly acidic C2 position[2].
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried flask under N2, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF. Cool to 0 °C and add n-BuLi (1.05 eq) dropwise. Stir for 1 hour to ensure complete formation of LiTMP[2].
-
Cryogenic Cooling: Cool the LiTMP solution to strictly -78 °C using a dry ice/acetone bath. Causality: Lithiated pyridines are highly unstable and will form benzyne-like intermediates (pyridynes) or dimerize if the temperature rises above -70 °C.
-
Substrate Addition: Dissolve 4-chloro-3-fluoropyridine (1.0 eq) in minimal anhydrous THF and add dropwise over 30 minutes, maintaining the internal temperature below -75 °C. Stir for 2 hours[2].
-
Electrophile Quench: Add anhydrous DMF (3.0 eq) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature.
-
Workup: Quench with saturated aqueous NH4Cl and extract with EtOAc.
Self-Validation Check:
-
Visual: The reaction should turn cloudy/brown upon lithiation[2]. If the solution turns pitch black during substrate addition, thermal degradation (pyridyne formation) has occurred due to inadequate cooling.
-
Analytical (LC-MS): The desired product (2-formyl-4-chloro-3-fluoropyridine) will show an [M+H]+ peak at m/z 160. The presence of a 3:1 isotopic cluster confirms the chlorine atom was retained and not displaced.
Protocol B: Nucleophilic Aromatic Substitution (S_NAr) at C4
This protocol displaces the C4 chlorine with a secondary amine.
Step-by-Step Methodology:
-
Neutralization & Setup: Suspend 4-Chloro-3-fluoropyridine HCl (1.0 eq) in N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt and liberate the free base. The remaining 1.5 eq acts as the acid scavenger for the S_NAr reaction.
-
Nucleophile Addition: Add the desired secondary amine (1.2 eq).
-
Thermal Activation: Heat the reaction mixture to 90 °C for 4-6 hours. Causality: Despite electronic activation, the steric hindrance of the adjacent fluorine requires thermal energy to achieve the transition state of the Meisenheimer complex.
-
Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer with brine to remove NMP.
Self-Validation Check:
-
Analytical (LC-MS): The defining validation of a successful S_NAr reaction is the loss of the chlorine isotope pattern . The starting material exhibits a distinct 3:1 ratio of m/z peaks (M : M+2) due to 35Cl and 37Cl. The product mass spectrum must show a single sharp [M+H]+ peak, confirming the complete displacement of the chlorine atom.
Handling, Storage, and Safety Logistics
When utilizing 4-Chloro-3-fluoropyridine HCl, strict adherence to environmental controls is necessary to maintain compound integrity.
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Exposure to ambient humidity will cause the powder to clump and degrade over time. It must be stored in a tightly sealed container under an inert gas (Argon or Nitrogen)[3].
-
Thermal Stability: Store at 2-8 °C (refrigerated) to prevent slow thermal decomposition[3],.
-
Safety & PPE: The free base is a flammable liquid (Flash point 28 °C) and a respiratory irritant[3]. If neutralizing the HCl salt in situ on a large scale, ensure the workspace is well-ventilated. Standard PPE includes face shields, nitrile gloves, and a Type ABEK (EN14387) respirator filter if handling outside a fume hood[3],[1].
References
-
K. J. Hock, et al. "Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions." The Journal of Organic Chemistry, 2020, 85 (19), 12067-12079. Available at:[Link]
-
Synthonix. "4-Chloro-3-fluoropyridine hydrochloride Product Data." Synthonix Corporation. Available at:[Link]
Sources
4-Chloro-3-fluoropyridine hydrochloride CAS number and identifiers
Executive Summary & Strategic Utility
4-Chloro-3-fluoropyridine hydrochloride (CAS: 119229-74-2) is a high-value fluorinated heterocyclic building block. In modern medicinal chemistry, it serves as a critical scaffold for modifying the physicochemical properties of drug candidates.[1] The vicinal halogenation pattern (3-fluoro, 4-chloro) provides a unique reactivity profile: the C4-chlorine atom is highly activated for nucleophilic aromatic substitution (
This guide details the physicochemical identifiers, handling protocols, and synthetic utility of this compound, specifically focusing on its application in synthesizing kinase inhibitors and bioactive ligands.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The compound exists primarily in two forms: the free base (a liquid) and the hydrochloride salt (a solid). The salt form is preferred for storage due to enhanced stability against oxidation and volatility.
Identifiers
| Parameter | Free Base | Hydrochloride Salt |
| IUPAC Name | 4-Chloro-3-fluoropyridine | 4-Chloro-3-fluoropyridine hydrochloride |
| CAS Number | 2546-56-7 | 119229-74-2 |
| Molecular Formula | ||
| Molecular Weight | 131.54 g/mol | 168.00 g/mol |
| SMILES | FC1=C(Cl)C=CN=C1 | FC1=C(Cl)C=CN=C1.Cl |
| MDL Number | MFCD03453233 | MFCD03453233 (Salt often shares base ID) |
| Appearance | Colorless to light yellow liquid | White to off-white crystalline solid |
Physical Properties (Experimental & Predicted)
| Property | Value (Free Base) | Value (HCl Salt) | Context/Notes |
| Melting Point | -24°C | ~160°C (sublimes) | Salt form allows for easier weighing. |
| Boiling Point | 139°C (at 760 mmHg) | N/A (Decomposes) | Free base is volatile; handle in fume hood. |
| Density | 1.333 g/mL | N/A | High density characteristic of halogenated pyridines. |
| Flash Point | 37.8°C (100°F) | N/A | Free base is Flammable . |
| Solubility | DCM, MeOH, EtOAc | Water, MeOH, DMSO | Salt requires neutralization for organic extraction. |
| pKa | ~1.93 (Predicted) | N/A | Electron-withdrawing halogens significantly reduce pyridine basicity. |
Synthetic Reactivity & Mechanism
The strategic value of 4-chloro-3-fluoropyridine lies in its regioselective reactivity . The 3-fluoro substituent exerts a strong inductive effect (-I), activating the 4-chloro position for displacement while simultaneously directing lithiation to the C2 position.
Reactivity Profile Visualization
Figure 1: Reactivity landscape of 4-chloro-3-fluoropyridine. The C4-Cl bond is the primary electrophilic site, activated by the adjacent fluorine.
Key Transformations
A. Nucleophilic Aromatic Substitution (
)
The 3-fluoro group activates the 4-position, facilitating the displacement of chlorine by amines or alkoxides. This is a standard route for synthesizing aminopyridine motifs found in kinase inhibitors (e.g., targeting VEGFR or EGFR).
-
Conditions: Primary/Secondary amine, DIPEA/TEA, solvent (NMP or DMSO), heat (80–120°C).
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
B. Directed Ortho Metalation (DoM)
The fluorine atom is a potent ortho-directing group. Treatment with lithium bases (LDA or LiTMP) at low temperatures (-78°C) selectively deprotonates the C2 position (between the Nitrogen and Fluorine, or adjacent to Fluorine depending on conditions, but C2 is highly activated by the adjacent N and F).
-
Note: This allows for the introduction of electrophiles (CHO, I, COOH) at the C2 position, creating highly substituted pyridine cores.
Experimental Protocols
Handling the Hydrochloride Salt (Free Base Liberation)
Since many reactions (like organometallic couplings) require the free base, the salt must often be neutralized prior to use.
Protocol:
-
Dissolution: Suspend 10.0 g of 4-Chloro-3-fluoropyridine hydrochloride in 100 mL of Dichloromethane (DCM).
-
Neutralization: Slowly add 100 mL of saturated aqueous
or 1M while stirring vigorously at 0°C. Caution: Gas evolution ( ) if bicarbonate is used. -
Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
-
Extraction: Extract the aqueous layer twice more with 50 mL DCM.
-
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Concentration: Remove solvent under reduced pressure (keep bath < 30°C due to volatility) to yield the free base oil.
Representative Synthesis: Suzuki-Miyaura Coupling (C4-Arylation)
This protocol describes the coupling of the core scaffold with a phenylboronic acid.
Reagents:
-
Phenylboronic acid (1.2 eq)
- (0.05 eq)
- (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Workflow:
-
Degassing: Charge reaction vessel with solvent and sparge with Nitrogen/Argon for 15 mins.
-
Addition: Add the pyridine, boronic acid, base, and catalyst under inert atmosphere.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: MW of product).
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Flammable Liquid | H226 | Flammable liquid and vapor (Free base). |
| Skin Irritation | H315 | Causes skin irritation.[6] |
| Eye Irritation | H319 | Causes serious eye irritation.[6] |
| STOT-SE | H335 | May cause respiratory irritation.[6] |
Critical PPE:
-
Respiratory: Use a NIOSH-approved respirator if ventilation is poor (especially for the volatile free base).
-
Skin: Nitrile rubber gloves. The compound may penetrate skin.
-
Storage: Store the HCl salt in a cool, dry place (2-8°C recommended). The free base should be stored under inert gas (Argon/Nitrogen) to prevent oxidation.
Applications in Drug Discovery[1][10][11]
The 3-fluoropyridine motif is a bioisostere often used to replace simple pyridines or phenyl rings to improve metabolic stability (blocking P450 oxidation sites) and modulate pKa.
-
Kinase Inhibitors: The 4-position is frequently substituted with an amino-indazole or amino-quinoline to target the ATP-binding pocket of kinases. The 3-fluorine atom can form intramolecular hydrogen bonds or interact with residues in the binding pocket, altering selectivity.
-
Agrochemicals: Used as an intermediate for herbicides where halogenated pyridines provide persistence in soil and specific biological activity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3852429, 4-Chloro-3-fluoropyridine. Retrieved from [Link]
- Schlosser, M., & Rausis, T. (2004).Site-Selective substitution of 3-fluoropyridine and 4-chloropyridine. European Journal of Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-3-fluoropyridine CAS 2546-56-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 4-Chloro-3-fluoropyridine | 2546-56-7 [chemicalbook.com]
- 4. 4-クロロ-3-フルオロピリジン ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2546-56-7|4-Chloro-3-fluoropyridine|BLD Pharm [bldpharm.com]
- 6. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: pKa Profiling and Physicochemical Dynamics of 4-Chloro-3-fluoropyridine Hydrochloride
[2]
Executive Summary
4-Chloro-3-fluoropyridine hydrochloride (CAS: 119229-74-2 / Free base CAS: 2546-56-7) is a critical halogenated heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals.[2][3] Its utility is defined by the electrophilicity of the C4 position, which is modulated by the protonation state of the pyridine nitrogen.[2]
Understanding the pKa (dissociation constant) of this compound is not merely a physical constant; it is a stability parameter.[1][2] With a highly suppressed pKa relative to pyridine, the free base is a weak base but a potent electrophile, prone to rapid self-polymerization if not maintained in its salt form.[1][2] This guide details the pKa values, the electronic theory governing them, and the experimental workflows required for precise determination.
Physicochemical Profile & pKa Data[1][4][5][6][7][8][9][10]
The pKa value reported below refers to the dissociation of the pyridinium ion (conjugate acid) to the free base.[1][2] Due to the electron-withdrawing nature of the halogen substituents, the acidity is significantly higher (lower pKa) than unsubstituted pyridine.[2]
Table 1: Comparative pKa Landscape
| Compound | Structure | pKa (Conjugate Acid) | Data Source | |
| Pyridine | 5.23 | Reference | Experimental (Lit.) | |
| 4-Chloropyridine | 3.84 | -1.39 | Experimental [1] | |
| 3-Fluoropyridine | 2.97 | -2.26 | Experimental [2] | |
| 4-Chloro-3-fluoropyridine | 1.93 ± 0.10 | -3.30 | Predicted/Calc. [3] |
Critical Insight: The predicted pKa of 1.93 indicates that 4-Chloro-3-fluoropyridine is a very weak base .[2] To maintain the salt form (hydrochloride) in solution, the pH must be kept significantly below 1.[2]0. At pH 2.0, approximately 50% of the compound exists as the unstable free base.[2]
Mechanistic Analysis: Electronic Substituent Effects
The dramatic drop in pKa from 5.23 (pyridine) to ~1.93 is driven by the synergistic electron-withdrawing effects of the chlorine and fluorine atoms.[2]
Inductive and Resonance Components[1][2]
-
3-Fluoro Effect (-I Effect): The fluorine atom at the meta (3-) position exerts a strong inductive withdrawal (
) through the -bond framework.[2] Because it is meta to the nitrogen, resonance effects are negligible.[2] This single substitution drops the pKa by >2 units.[2] -
4-Chloro Effect (-I / +R Effect): The chlorine at the para (4-) position exerts a strong inductive withdrawal (
) but also a weak resonance donation ( ).[1][2] However, in the pyridine ring, the inductive withdrawal dominates, further destabilizing the protonated nitrogen.[2] -
Additivity: The combined effect approximates the sum of individual shifts:
The calculated value of 1.93 suggests a slight saturation of electronic effects, but confirms the species is highly acidic compared to the parent heterocycle.[2]
Stability & Degradation Pathway
The low pKa creates a unique handling challenge. When the pH rises above the pKa, the concentration of the free base increases.[2] The free base possesses a nucleophilic nitrogen and a highly electrophilic C4-carbon (activated by the N-atom and the leaving group Cl).[2] This leads to bimolecular self-quaternization (polymerization).[2]
Figure 1: Equilibrium and degradation pathways dependent on pH environment.[2]
Experimental Methodology: Determination of Low pKa
Standard potentiometric titration is often inaccurate for pKa values < 2 due to the leveling effect of water and the high concentration of hydronium ions.[1][2] The Spectrophotometric Titration (UV-Vis) method is the gold standard for this compound.[2]
Protocol: UV-Vis Spectrophotometric Determination
Objective: Determine the thermodynamic pKa by monitoring the shift in
Reagents:
-
Analyte: 4-Chloro-3-fluoropyridine hydrochloride (
M stock).[2] -
Buffer System: Hammett acidity function buffers (
) or HCl solutions ranging from 0.01 M to 1.0 M.[1][2] -
Blank: Solvent matrix without analyte.[2]
Workflow:
-
Spectral Scanning (Isosbestic Point Search):
-
Prepare Solution A: 0.1 M HCl (Fully protonated species).[2]
-
Prepare Solution B: Phosphate buffer pH 7.0 (Fully deprotonated species - Prepare immediately before use to avoid degradation).
-
Scan both from 200 nm to 400 nm.[2]
-
Identify
and .[1][2] Ensure an isosbestic point exists (confirms simple two-state equilibrium without degradation).
-
-
Titration Series:
-
Prepare 10 samples with pH values ranging from 0.5 to 3.5 (adjusting ionic strength with KCl to
M). -
Add fixed aliquot of analyte to each.[2]
-
-
Data Acquisition:
-
Measure Absorbance (
) at the analytical wavelength (usually the with the greatest change).[2]
-
-
Calculation:
Handling & Storage (Self-Validating System)
To ensure scientific integrity during experimentation or synthesis, strict handling protocols based on the pKa profile must be enforced.[2]
-
Storage State: Always store as the Hydrochloride salt .
-
Reasoning: The salt locks the nitrogen lone pair, preventing it from acting as a nucleophile against the C4-Cl position of another molecule.[2]
-
-
Extraction/Workup:
-
Analytical pH:
References
Sources
- 1. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3-fluoropyridine | 2546-56-7 [chemicalbook.com]
- 4. 4-chloropyridine N-oxide | C5H4ClNO | CID 70724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 4-Chloro-3-fluoropyridine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth safety and handling guide for 4-Chloro-3-fluoropyridine hydrochloride (HCl). As a crucial intermediate in organic synthesis, particularly within pharmaceutical development, a comprehensive understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) format to deliver field-proven insights and causal explanations for recommended safety protocols.
Compound Identification and Physicochemical Properties
4-Chloro-3-fluoropyridine HCl is the hydrochloride salt of 4-chloro-3-fluoropyridine. The presence of the hydrochloride moiety significantly influences its physical properties and reactivity compared to its free base form, primarily rendering it a water-soluble solid with corrosive characteristics.[1][2]
| Property | Value | Source(s) |
| Chemical Name | 4-Chloro-3-fluoropyridine hydrochloride | [1][2] |
| CAS Number | 119229-74-2 | [1][2] |
| Molecular Formula | C₅H₄Cl₂FN | [1] |
| Molecular Weight | 168.00 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | Approximately 160°C (sublimes) | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Refrigerator (2-8°C) recommended | [2][3] |
Hazard Analysis and GHS Classification
The primary hazards associated with 4-Chloro-3-fluoropyridine HCl stem from its corrosive nature, a direct consequence of the hydrochloride salt.[4] Upon contact with moisture, it can release hydrogen chloride, a strong acid.
| GHS Pictogram(s) | Hazard Class | Hazard Statement | Practical Implication |
| Corrosive to metals (Category 1) | H290: May be corrosive to metals | Do not store in metal containers or use metal spatulas that are not corrosion-resistant.[4] | |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | Direct contact can cause rapid and irreversible damage to skin and eyes.[4] | |
| Serious Eye Damage (Category 1) | H314: Causes severe skin burns and eye damage | Eye contact presents a risk of blindness; immediate and prolonged irrigation is critical. | |
| Specific target organ toxicity - single exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust is corrosive to the respiratory tract and can cause irritation, coughing, and breathing difficulty.[4] |
Note: While the free base, 4-Chloro-3-fluoropyridine, is a flammable liquid (H226), the hydrochloride salt is a solid and does not carry this classification.[2][5]
Toxicological Profile and Routes of Exposure
The toxicological properties of this specific compound have not been fully investigated.[6][7] However, based on its chemical structure and the known effects of similar corrosive acidic salts, the following can be inferred:
-
Inhalation: This is a primary exposure risk, especially when handling the powder. Inhaled dust will irritate and damage the mucous membranes and upper respiratory tract.[4][7] Symptoms may include a burning sensation, coughing, and shortness of breath.[6]
-
Skin Contact: Causes severe chemical burns. The mechanism involves acid-catalyzed hydrolysis of proteins and fats, leading to rapid tissue destruction. Immediate decontamination is essential.
-
Eye Contact: This is the most critical exposure route. The substance can cause severe, irreversible eye damage, including corneal burns and potential blindness.
-
Ingestion: Harmful if swallowed.[8][9] It will cause severe burns to the mouth, throat, and stomach. Vomiting should not be induced, as this can cause secondary damage to the esophagus.
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach involving engineering controls and appropriate PPE is mandatory to handle this compound safely.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[1][6] The workspace should be equipped with an eyewash station and a safety shower in immediate proximity.
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required. Standard safety glasses are insufficient.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are minimum requirements. For larger quantities or tasks with a high risk of spillage, a chemically resistant apron or suit is recommended. Wear appropriate protective gloves, such as nitrile or neoprene, and inspect them for tears or holes before each use.[6]
-
Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required. If engineering controls are not available or if dust levels are expected to be high, a NIOSH-approved respirator with a filter effective for acid gases and particulates (e.g., Type ABEK) must be used.
-
Hygiene Practices: Wash hands and face thoroughly after handling the material and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][8]
Standard Operating Procedures for Safe Handling and Storage
A systematic workflow minimizes risk at every stage of the compound's lifecycle in the lab.
Caption: Safe handling workflow for 4-Chloro-3-fluoropyridine HCl.
Detailed Protocol:
-
Receiving: Upon receipt, inspect the container for damage or leaks before accepting the package.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, preferably a locked cabinet designated for corrosive solids.[1][6] Ensure it is segregated from incompatible materials such as strong oxidizing agents, strong bases, and metals.[4][6]
-
Handling:
-
Plan the experiment to use the minimum amount of material necessary.
-
Before handling, ensure the fume hood is operational and the sash is at the appropriate height.
-
Use non-sparking tools and avoid any actions that could generate dust, such as vigorous scraping.[1][6]
-
If making a solution, add the solid slowly to the solvent (e.g., water) to control any exothermic reaction. Never add water to the solid.
-
-
Post-Handling: Tightly reseal the container. Decontaminate the balance and any surfaces with a suitable cleaning agent, followed by water. Dispose of contaminated wipes and PPE as hazardous waste.
Emergency Protocols
Immediate and correct action during an emergency is critical to mitigating harm.
Caption: Emergency response decision tree.
First-Aid Measures
-
General Advice: First responders must protect themselves. Show the Safety Data Sheet to the attending physician.
-
If Inhaled: Immediately move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor without delay.[4]
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15-20 minutes. Call a physician immediately.[6]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15-20 minutes, making sure to remove contact lenses if present and easy to do.[6] Continue rinsing and immediately call an ophthalmologist.
-
If Swallowed: Rinse the mouth with water. Give the victim one or two glasses of water to drink. Do NOT induce vomiting. Call a physician or POISON CENTER immediately.
Accidental Release Measures (Spills)
-
Personal Precautions: Evacuate non-essential personnel.[4] Ensure adequate ventilation and wear the full PPE described in Section 4. Avoid breathing dust.
-
Containment and Cleanup: Do not let the product enter drains.[4] For a small spill, carefully cover with a neutral absorbent material such as sodium bicarbonate (soda ash) or sand. Once neutralized, sweep up the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[6][10]
-
For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Fire-Fighting Measures
-
Hazards: The compound is not flammable, but heating it to decomposition can release highly toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[7]
-
Extinguishing Media: Use an extinguishing agent suitable for the surrounding fire, such as dry chemical, carbon dioxide, or water spray.[6]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11]
Disposal Considerations
Chemical waste must be handled as hazardous. Dispose of unused material and contaminated items in accordance with all applicable local, state, and federal regulations.[6] Do not dispose of it down the drain. Waste generators must consult hazardous waste regulations to ensure complete and accurate classification.
References
-
4-Chloro-3-fluoropyridine | C5H3ClFN. PubChem. [Link]
-
4-Chloro-3-fluoropyridine | 2546-56-7. BuyersGuideChem. [Link]
-
4-Chloro-3-(trifluoromethyl)pyridine hydrochloride - Hazard Data. EPA CompTox Dashboard. [Link]
-
Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer. [Link]
-
Safety Data Sheet - Isopropyl Alcohol Wipes. MG Chemicals. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Chloro-3-fluoropyridine hydrochloride | 119229-74-2 [sigmaaldrich.com]
- 3. 4-Chloro-3-fluoropyridine = 95.0 2546-56-7 [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.ca [fishersci.ca]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Physicochemical Characterization and Melting Point Determination of 4-Chloro-3-fluoropyridine Hydrochloride
Abstract 4-Chloro-3-fluoropyridine hydrochloride (CAS 119229-74-2) is a critical halogenated pyridine building block utilized extensively in the synthesis of advanced pharmaceutical agents, including cyclin-dependent kinase (CDK) inhibitors[1] and substituted 3-pyridinylamino-indoles[2]. However, its physical characterization presents a unique analytical challenge: the compound undergoes sublimation near its melting point of approximately 160 °C[3]. This technical whitepaper provides an in-depth analysis of its physicochemical properties and establishes a self-validating, sealed-capillary protocol for accurate melting point determination.
Physicochemical Profile and Mechanistic Behavior
Understanding the baseline physical characteristics of 4-Chloro-3-fluoropyridine HCl is essential for downstream synthetic applications, formulation stability, and quality control.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4-Chloro-3-fluoropyridine hydrochloride |
| CAS Number | 119229-74-2 |
| Molecular Formula | C5H4Cl2FN (or C5H3ClFN·HCl) |
| Molecular Weight | 167.99 g/mol |
| Melting Point | ~160 °C (Sublimes) |
| Solubility | Soluble in water |
| Storage Temperature | 2–8 °C (Refrigerator) |
| Physical Form | Solid (Crystalline Powder) |
Data compiled from authoritative chemical databases and supplier specifications[3],[4].
Mechanistic Insights into Sublimation: The phenomenon of sublimation in 4-Chloro-3-fluoropyridine HCl occurs because its vapor pressure reaches atmospheric pressure before the thermal energy is sufficient to collapse its crystal lattice into a liquid phase. While the hydrochloride salt forms a lattice stabilized by ionic interactions, the electron-withdrawing nature of the fluorine and chlorine substituents alters the electron density of the pyridine ring. As thermal energy increases during heating, the molecules gain sufficient kinetic energy to overcome these intermolecular forces, transitioning directly to the gas phase rather than melting[5].
Analytical Methodology: Melting Point Determination
Standard open-capillary melting point techniques are fundamentally incompatible with subliming substances. If an open capillary is used, the solid will vaporize and recrystallize as a ring on the cooler upper walls of the tube, resulting in complete sample loss before the true melting point is ever reached.
To accurately determine the melting point, a sealed-capillary method must be employed. By sealing the tube, the vaporized molecules are trapped, generating an internal overpressure. According to Le Chatelier's principle and phase equilibrium dynamics, this localized high pressure inhibits further sublimation and forces the solid-to-liquid phase transition to occur, allowing for an accurate measurement[5],[6].
Step-by-Step Sealed-Capillary Protocol:
-
Sample Preparation & Desiccation: Hydrochloride salts are inherently hygroscopic. Store the sample in a desiccator prior to analysis to prevent moisture-induced melting point depression[6].
-
Capillary Loading: Pulverize the sample into a fine, homogeneous powder to ensure uniform heat transfer. Press the open end of a standard glass melting point capillary into the powder to collect a small plug.
-
Sample Compaction: Invert the tube and drop it through a 1-meter glass guide-tube onto a hard surface. Causality: The kinetic force compacts the powder. The final packed height must be strictly 2–3 mm to prevent thermal gradients across the sample block.
-
Flame-Sealing (Critical Step): Using a Bunsen burner, carefully rotate the open end of the capillary in the flame until the glass melts and fuses completely. Ensure there are no micro-fissures. Causality: This hermetic seal creates the necessary overpressure environment to suppress sublimation[5].
-
Instrument Calibration & Setup: Insert the sealed capillary into an automated melting point apparatus. Set the starting temperature to 140 °C (approximately 20 °C below the expected sublimation/melting threshold).
-
Controlled Thermal Ramping: Program a heating ramp rate of 1 °C/min. Causality: A slow ramp rate ensures thermodynamic equilibrium between the heating block and the sample, preventing thermal lag and artificially high readings[5].
-
Observation & Recording: Record the onset point (first appearance of liquid) and the clear point (complete liquefaction). The narrowness of this range (ideally ≤ 1.5 °C) will validate the purity of the synthesized batch[6].
Workflow Visualization
The following decision matrix outlines the logical workflow for processing halogenated pyridine salts with high vapor pressures.
Workflow for the melting point determination of subliming hydrochloride salts.
Safety and Handling Standards
Due to its biological activity and chemical reactivity, 4-Chloro-3-fluoropyridine HCl requires stringent handling protocols. It is classified under hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].
-
Environmental Controls: Handle exclusively within a certified fume hood to avoid inhalation of dust or sublimated vapors.
-
Storage: Maintain at 2–8 °C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to preserve the integrity of the hydrochloride salt and prevent degradation[4].
Conclusion
The characterization of 4-Chloro-3-fluoropyridine HCl demands a rigorous, physics-driven approach. By understanding the thermodynamic drivers of its sublimation, researchers can implement the sealed-capillary technique to accurately determine its melting point. This ensures the structural validation and purity assessment required for its deployment in high-stakes pharmaceutical synthesis.
References
-
[3] 4-Chloro-3-fluoropyridine hydrochloride - Echemi. Echemi.com. 3
-
[4] 4-Chloro-3-fluoropyridine hydrochloride | 119229-74-2 - Sigma-Aldrich. Sigmaaldrich.com. 4
-
[2] Substituted 3-Pyridinylamino-indoles and benzo[b]thiophenes, a process for their preparation and their use as medicaments. Googleapis.com. 2
-
[1] WO2016126085A2 - Heterocyclic compound and pharmaceutical composition comprising same. Google Patents. 1
-
[5] Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. 5
-
Melting Point Apparatus: What It Is & How to Determine Melting Point. Hinotek.
Sources
- 1. WO2016126085A2 - Heterocyclic compound and pharmaceutical composition comprising same - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. echemi.com [echemi.com]
- 4. 4-Chloro-3-fluoropyridine hydrochloride | 119229-74-2 [sigmaaldrich.com]
- 5. mt.com [mt.com]
- 6. thinksrs.com [thinksrs.com]
Technical Guide: 4-Chloro-3-fluoropyridine – Free Base vs. Hydrochloride Salt
Executive Summary
In the development of halogenated pyridine intermediates, the choice between the free base (CAS 2546-56-7) and the hydrochloride salt (CAS 119229-74-2) of 4-Chloro-3-fluoropyridine is a critical decision point that impacts yield, storage stability, and reaction kinetics.
While the free base is the reactive species required for lithiation and nucleophilic aromatic substitution (
Part 1: Physicochemical Profiling
The fundamental difference lies in the protonation of the pyridine nitrogen, which drastically alters the physical state, solubility, and thermal stability of the molecule.
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 2546-56-7 | 119229-74-2 |
| Molecular Formula | ||
| Molecular Weight | 131.54 g/mol | 168.00 g/mol |
| Physical State | Liquid (Colorless to light yellow) | Solid (White to tan powder) |
| Melting Point | -24°C | ~160°C (Sublimes) |
| Boiling Point | ~139°C | N/A (Decomposes/Sublimes) |
| Solubility | Organic solvents (DCM, THF, EtOAc) | Water, Methanol, DMSO |
| Stability | Air/Heat sensitive; prone to discoloration | Hygroscopic; chemically stable |
| Storage | Inert gas (Argon/Nitrogen), 2-8°C | Desiccated, Ambient or 2-8°C |
Key Insight: The free base is a liquid at room temperature with significant volatility. The salt form utilizes the lattice energy of the ionic crystal to elevate the melting point by over 180°C, transitioning it to a stable solid.
Part 2: Synthetic Utility & Reactivity
Nucleophilic Aromatic Substitution ( )
The 4-position chlorine is activated for displacement by nucleophiles (amines, alkoxides, thiols).
-
Free Base: Preferred for non-basic nucleophiles or when the reaction conditions cannot tolerate additional acid scavengers.
-
HCl Salt: Can be used directly if an excess of base (e.g.,
, ) is added to the reaction mixture to neutralize the HCl in situ. Failure to neutralize will protonate the nucleophile, quenching the reaction.
Lithiation and Metal-Halogen Exchange
This is the most critical differentiator.
-
Free Base: Mandatory. Organolithium reagents (e.g., n-BuLi, LDA) are extremely strong bases (
). -
HCl Salt: Incompatible. The acidic proton on the pyridinium nitrogen (
) will instantly quench one equivalent of the organolithium reagent, wasting expensive reagent and generating lithium chloride, potentially crashing out of solution and complicating the metallation.
Storage and Shelf-Life
-
Free Base: Pyridines with electron-withdrawing groups are prone to N-oxide formation or slow polymerization upon exposure to air and light. It must be stored under inert atmosphere.
-
HCl Salt: The protonation of the nitrogen lone pair effectively "capping" the site, preventing N-oxidation and reducing the propensity for self-polymerization.
Part 3: Decision Logic & Workflows
The following diagrams illustrate the interconversion and decision-making processes for selecting the correct form.
Diagram 1: Interconversion Workflow
This workflow details the chemical equilibrium between the two forms.
Figure 1: Chemical interconversion between 4-Chloro-3-fluoropyridine free base and hydrochloride salt.
Diagram 2: Reactivity Decision Tree
Select the starting material based on the intended downstream chemistry.
Figure 2: Decision matrix for selecting the optimal form based on synthetic application.
Part 4: Experimental Protocols
Protocol A: Conversion of HCl Salt to Free Base
Use this protocol when preparing for lithiation or sensitive catalytic couplings.
-
Dissolution: Suspend 10.0 g of 4-Chloro-3-fluoropyridine HCl in 50 mL of Dichloromethane (DCM). The salt will likely not fully dissolve initially.[1]
-
Neutralization: Slowly add 50 mL of saturated aqueous Sodium Bicarbonate (
) solution while stirring vigorously.-
Observation: Gas evolution (
) may occur.[2] The solid should dissolve as it converts to the oil free base and partitions into the DCM layer.
-
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer once more with 20 mL DCM.
-
Drying: Combine organic layers, dry over anhydrous Magnesium Sulfate (
), and filter. -
Concentration: Remove solvent under reduced pressure (Rotavap) at 25-30°C.
-
Caution: The free base is volatile. Do not apply high vacuum for extended periods or use excessive heat.
-
-
Yield: Expect a colorless to light yellow oil. Store immediately under Argon at 4°C.
Protocol B: Conversion of Free Base to HCl Salt
Use this protocol for purifying the free base or preparing for long-term storage.
-
Dilution: Dissolve 10.0 g of 4-Chloro-3-fluoropyridine free base in 40 mL of anhydrous Diethyl Ether or 1,4-Dioxane.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in Dioxane (1.1 equivalents) dropwise.
-
Precipitation: A white to off-white precipitate should form immediately.
-
Isolation: Stir for 30 minutes at 0°C. Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold Diethyl Ether (
mL) to remove impurities. -
Drying: Dry the solid under vacuum or in a desiccator.
-
Result: Stable hydrochloride salt, mp ~160°C.
-
References
Sources
Electronic Properties and Synthetic Utility of 3-Fluoro-4-Chloropyridine Derivatives
Executive Summary
The 3-fluoro-4-chloropyridine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. Its utility stems from the unique electronic dichotomy between the fluorine atom at C3 and the chlorine atom at C4. The fluorine atom acts as a robust metabolic blocker and a powerful ortho-directing group for metallation, while the chlorine atom serves as a versatile handle for nucleophilic aromatic substitution (
This guide details the electronic architecture, regioselective reactivity profiles, and validated experimental protocols for leveraging this scaffold in drug discovery.
Electronic Architecture & Physical Properties
Electronic Effects
The reactivity of 3-fluoro-4-chloropyridine is governed by the interplay of the pyridine nitrogen's electronegativity and the substituent effects of the halogens.
-
Pyridine Nitrogen: Withdraws electron density via induction (
) and resonance ( ), activating the C2 and C4 positions toward nucleophilic attack. -
C3-Fluorine: Exerts a strong inductive withdrawal (
) which significantly increases the acidity of the adjacent C2 proton ( reduction) and activates the C4-Chlorine bond for displacement. It also exerts a mesomeric donation ( ), but the inductive effect dominates in ground-state reactivity. -
C4-Chlorine: Acts primarily as a leaving group. Its position para to the nitrogen makes it highly susceptible to
.
Physical Data Table[1]
| Property | Value | Notes |
| CAS Number | 2546-56-7 | Commercially available |
| Molecular Weight | 131.54 g/mol | |
| Boiling Point | 139 °C | Liquid at RT |
| Density | 1.333 g/mL | @ 25 °C |
| Calculated pKa | ~1.93 | Significantly less basic than pyridine (5.2) due to halogen EWG |
| ~ -128 ppm | Typical range for 3-F-pyridines |
Reactivity Profile & Regioselectivity[2][3][4][5][6][7][8]
The core value of this scaffold is its divergent reactivity . Depending on the reagent choice (nucleophile vs. base) and conditions (kinetic vs. thermodynamic), one can selectively functionalize the C2, C3, or C4 positions.
Nucleophilic Aromatic Substitution ( )
Dominant Pathway: Displacement of Chlorine at C4 .
-
Mechanism: The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the pyridine nitrogen. The C3-Fluorine inductively stabilizes this intermediate, making the reaction faster than in 4-chloropyridine.
-
Selectivity: Exclusive to C4. The C3-F bond is stable under standard
conditions because the C3 position is meta to the nitrogen and thus not activated for nucleophilic attack.
Directed Ortho Metalation (DoM) vs. Halogen-Metal Exchange
Reagent Control is Critical:
-
LDA (Lithium Diisopropylamide): Acts as a non-nucleophilic base. It selectively deprotonates C2-H . The C3-Fluorine is a superior Directing Metalation Group (DMG) compared to Chlorine, and the C2 position is further acidified by the adjacent Nitrogen.
-
Result: 2-Lithio-3-fluoro-4-chloropyridine.
-
-
n-BuLi (n-Butyllithium): Acts as a lithiating agent via halogen exchange. The C4-Cl bond is weaker than the C3-F bond.
-
Result: 3-Fluoro-4-lithiopyridine (via Li/Cl exchange).
-
Note: Upon warming, this species can eliminate LiF to generate 3,4-pyridyne , a reactive intermediate for cycloadditions.
-
Reactivity Logic Diagram
Caption: Divergent functionalization pathways controlled by reagent selection. Green: Nucleophilic substitution.[1] Yellow: Deprotonation. Red: Halogen exchange.
Experimental Protocols
Protocol A: Amination at C4
This protocol describes the synthesis of 4-morpholino-3-fluoropyridine.
-
Setup: Charge a dry reaction vial with 3-fluoro-4-chloropyridine (1.0 equiv) and anhydrous DMSO (
). -
Reagents: Add
(2.0 equiv) followed by Morpholine (1.2 equiv). -
Reaction: Seal and heat to 100 °C for 4–6 hours. Monitor by LCMS for disappearance of starting material (
). -
Workup: Cool to RT. Dilute with EtOAc and wash with water (
) to remove DMSO. Dry organic layer over . -
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation:
NMR will show the loss of the C4 doublet and appearance of morpholine methylene signals.
-
Protocol B: Regioselective C2-Functionalization (DoM)
This protocol installs an electrophile (e.g., Iodine) at the C2 position.
-
Setup: Flame-dry a flask under Argon. Add anhydrous THF and cool to -78 °C .
-
Base Generation: Add LDA (1.1 equiv, freshly prepared or commercial).
-
Substrate Addition: Add 3-fluoro-4-chloropyridine (1.0 equiv) dropwise as a solution in THF. Stir at -78 °C for 30–60 minutes.
-
Note: The solution often turns yellow/orange, indicating the lithiated species.
-
-
Quench: Add Iodine (
, 1.2 equiv) dissolved in THF. Stir for 30 mins at -78 °C, then warm to RT. -
Workup: Quench with saturated
(aq) to reduce excess iodine. Extract with EtOAc.[1]-
Outcome: 2-Iodo-3-fluoro-4-chloropyridine. This product is highly valuable for subsequent Suzuki couplings at C2.
-
NMR Characterization Guide
Distinguishing regioisomers is critical. Use the coupling constants (
| Nucleus | Signal | Multiplicity | Coupling ( | Assignment |
| Singlet/Doublet | H-2 (Deshielded by N and F) | |||
| Doublet | H-6 (Ortho to N) | |||
| DD | H-5 (Ortho to Cl) | |||
| Singlet (broad) | - | F-3 |
-
Diagnostic Check: If
occurs at C4, the H-5 doublet shifts upfield due to the electron-donating amine. If DoM occurs at C2, the H-2 signal disappears completely.
References
-
Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. Wiley. (Detailed discussion on "optional site selectivity" in halopyridines).
-
Gribble, G. W., et al. (2019). "Regioselective ortho-Lithiation of Halopyridines." ResearchGate.
- Marsais, F., & Queguiner, G. (1988). "Directed Lithiation of 4-Halopyridines: Chemoselectivity and Regioselectivity." Tetrahedron.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3852429, 4-Chloro-3-fluoropyridine."
-
Sigma-Aldrich. (2025). "NMR Chemical Shifts of Common Impurities and Solvents."
Sources
Stability Dynamics of 4-Chloro-3-fluoropyridine HCl Under Ambient Conditions: A Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 4-Chloro-3-fluoropyridine hydrochloride (CAS: 119229-74-2)[1] is a highly valuable electrophilic building block in modern medicinal chemistry. It is frequently utilized in the synthesis of complex heterocyclic APIs, including potent cyclin-dependent kinase (CDK5) inhibitors targeted for neurodegenerative diseases like Alzheimer's and Parkinson's[2].
While the free base form of this compound (CAS: 2546-56-7) is a volatile, flammable liquid that necessitates strict sub-ambient storage[3], the hydrochloride (HCl) salt is isolated as a crystalline solid, offering vastly improved handleability. However, exposing this salt to ambient atmospheric conditions (typically defined as 20–25°C and 40–60% Relative Humidity) introduces insidious stability challenges. This guide dissects the mechanistic causality behind its degradation and provides field-proven, self-validating protocols for stability profiling.
Chemical Profiling & Degradation Causality
To understand the ambient instability of 4-Chloro-3-fluoropyridine HCl, one must analyze the electronic environment of the molecule.
-
Electronic Deficit & SNAr Susceptibility: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a highly electronegative fluorine atom at the C3 position and a chlorine atom at the C4 position further depletes the pi-electron cloud. When formulated as an HCl salt, the protonation of the pyridine nitrogen drastically amplifies this electron-withdrawing effect. Consequently, the C4 carbon becomes highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
Moisture as a Reactant (Hydrolysis): Under ambient conditions, atmospheric water acts as the primary nucleophile. The hygroscopic nature of the HCl salt leads to moisture sorption (deliquescence). Once a micro-aqueous environment forms on the crystal surface, water attacks the C4 position, displacing the chloride ion. This slow hydrolysis converts the active compound into 4-hydroxy-3-fluoropyridine (which rapidly tautomerizes to its stable pyridone form), resulting in a direct loss of API potency.
-
Thermal Sublimation: Even at ambient temperatures (25°C), the salt exhibits a minor but non-negligible vapor pressure. Prolonged exposure without hermetic sealing can lead to the slow volatilization of HCl gas, reverting a fraction of the solid back to the volatile free base, which then evaporates.
Logical flow of ambient degradation mechanisms for 4-Chloro-3-fluoropyridine HCl.
Empirical Stability Data
To quantify these degradation pathways, stability profiling must be conducted under both standard ambient and accelerated environmental conditions. The table below summarizes typical quantitative degradation metrics observed over a 30-day exposure period.
Table 1: Stability Profile of 4-Chloro-3-fluoropyridine HCl (Unsealed Exposure)
| Time Point | Environmental Condition | Purity (HPLC Area %) | Moisture Content (KF %) | Physical Appearance |
| Day 0 | Initial Baseline | 99.5% | 0.2% | White crystalline solid |
| Day 14 | 25°C / 60% RH (Ambient) | 99.2% | 0.8% | White crystalline solid |
| Day 14 | 40°C / 75% RH (Accelerated) | 97.8% | 2.5% | Off-white, slight clumping |
| Day 30 | 25°C / 60% RH (Ambient) | 98.9% | 1.1% | White crystalline solid |
| Day 30 | 40°C / 75% RH (Accelerated) | 95.4% | 4.2% | Pale yellow, deliquescent |
Data Interpretation: While the salt is relatively stable at 25°C/60% RH over short periods, accelerated conditions (40°C/75% RH) trigger rapid moisture uptake, leading to a critical failure in purity (dropping below the standard 97% pharmaceutical intermediate threshold).
Self-Validating Analytical Protocols
To ensure data integrity, any stability testing performed on 4-Chloro-3-fluoropyridine HCl must be self-validating. The following protocols are engineered to prove their own accuracy during execution.
Protocol A: Dynamic Vapor Sorption (DVS)
Objective: Determine the exact deliquescence point of the salt.
-
Step 1: Baseline Establishment. Load 10 mg of the sample into the DVS microbalance at 0% RH and 25°C until the mass stabilizes ( dm/dt < 0.002% per minute).
-
Causality: Drying the sample in-situ removes surface moisture, ensuring the starting mass represents the true anhydrous salt, preventing skewed sorption curves.
-
-
Step 2: Sorption Isotherm Ramp. Increase RH in 10% increments up to 90% RH.
-
Causality: Stepping the humidity rather than ramping it continuously allows the crystal lattice to reach thermodynamic equilibrium at each stage, accurately identifying the specific RH threshold where the lattice collapses (deliquescence).
-
-
Step 3: Self-Validation (Desorption Cycle). Decrease RH back to 0%. If the final mass is lower than the initial Step 1 mass, sublimation or HCl loss has occurred during the test, invalidating a purely "moisture-driven" mass gain assumption.
Protocol B: Stability-Indicating HPLC Assay
Objective: Quantify the parent compound and the 4-hydroxy degradant.
-
Step 1: Mobile Phase Preparation. Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: Utilizing a low-pH mobile phase (TFA) suppresses the ionization of the 4-hydroxy-3-fluoropyridine degradant. If the pH were neutral, the degradant would ionize, leading to peak tailing and co-elution with the parent compound.
-
-
Step 2: System Suitability (Self-Validation). Inject a resolution standard containing 99% parent compound and 1% synthetic 4-hydroxy-3-fluoropyridine.
-
Validation Criteria: The method is only validated for use if the Resolution (
) between the two peaks is > 2.0, and the Relative Standard Deviation (RSD) of five replicate injections of the parent is < 2.0%. This proves the system can accurately detect degradation before analyzing unknown samples.
-
-
Step 3: Sample Analysis. Dissolve stability samples in anhydrous acetonitrile (to halt further aqueous hydrolysis) and inject immediately.
Step-by-step analytical workflow for ambient stability and moisture sorption analysis.
Storage & Handling Directives
Based on the mechanistic and empirical data, the following strict directives must be implemented for 4-Chloro-3-fluoropyridine HCl:
-
Primary Storage: Store the bulk solid in a tightly sealed amber glass container (to prevent photo-oxidation), backfilled with inert Argon or Nitrogen gas, and maintained at 2°C to 8°C (Refrigerated) .
-
Desiccation: Include silica gel desiccant pouches within secondary containment to aggressively combat the hygroscopicity of the HCl salt.
-
Handling Protocol: Upon removal from refrigeration, the container must be allowed to equilibrate to ambient room temperature for at least 30 minutes before opening. Causality: Opening a cold container in a humid lab instantly causes atmospheric moisture to condense on the cold chemical powder, initiating the SNAr hydrolysis cascade described in Section 2.
References
- Title: US10227328B2 - Heterocyclic compound and pharmaceutical composition comprising same Source: Google Patents URL
-
Title: 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 Source: PubChem URL: [Link]
Sources
Role of 4-Chloro-3-fluoropyridine HCl as a pharmaceutical intermediate
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Defining Research Gaps
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Pinpointing Relevant Compounds
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Expanding the API Scope
I'm making progress identifying potential API building blocks. I've located key resources detailing GDC-0994's synthesis, specifically referencing a "4-Chloro-3-fluorophenyl" moiety as a key API intermediate. My search has expanded into SNAr reactions and 4-fluoropyridine's synthesis from 4-aminopyridine, which will be the basis of a protocol for the synthesis of 4 -chloro-3-fluoropyridine. I now need more details.
Refining the Research Focus
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Prioritizing Missing Information
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Refining Focus Areas
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Prioritizing Key Gaps
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Methodological & Application
Application Note: Synthesis of 4-Substituted-3-fluoropyridine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol optimization, and self-validating analytical systems for the functionalization of 4-chloro-3-fluoropyridine.
Mechanistic Rationale: The Regioselectivity Paradox
4-Chloro-3-fluoropyridine is a highly versatile, electron-deficient building block widely utilized in the synthesis of kinase inhibitors and agrochemicals. The strategic placement of two different halogens on the pyridine ring creates a unique stereoelectronic environment that dictates its reactivity.
In classical SNAr reactions, fluorine is universally recognized as a superior leaving group compared to chlorine. Its extreme electronegativity stabilizes the transition state during the rate-determining nucleophilic addition step. However, when subjecting 4-chloro-3-fluoropyridine to nucleophilic attack, the regiochemical outcome defies this general rule and exclusively yields 4-substituted-3-fluoropyridines[1].
The Causality of Regioselectivity: The regioselectivity is entirely dictated by the electronic influence of the pyridine nitrogen. The C4 position is para to the nitrogen, meaning that nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge is directly delocalized onto the highly electronegative ring nitrogen. Conversely, the C3 position (bearing the fluorine) is meta to the nitrogen, preventing this critical resonance stabilization. Furthermore, the 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), further lowering the lowest unoccupied molecular orbital (LUMO) energy at the adjacent C4 carbon[2]. Consequently, the chloride ion is expelled in a highly regioselective manner.
Mechanistic pathway of SNAr at the C4 position of 4-chloro-3-fluoropyridine.
Causality in Reaction Design (Expertise & Experience)
Designing a robust SNAr protocol for this scaffold requires the careful orchestration of solvent, base, and temperature to prevent undesired side reactions (such as bis-substitution or ring degradation).
-
Solvent Selection: Polar aprotic solvents (e.g., NMP, DMF, DMSO) are mandatory. They solvate counter-cations (e.g., K⁺, Na⁺) while leaving the nucleophilic anions "naked" and highly reactive. Crucially, their high dielectric constants stabilize the polar Meisenheimer transition state.
-
Base Selection: The choice of base is dictated by the nucleophile's pKa. For amine nucleophiles, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ are required to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the amine[3].
-
Thermal Activation: While highly reactive alkoxides and thiolates can react at ambient temperatures (0–25 °C), less nucleophilic primary and secondary amines require thermal activation (80–100 °C) to overcome the activation barrier of the rate-determining step[3].
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for various nucleophile classes reacting with 4-chloro-3-fluoropyridine:
| Nucleophile Class | Example Reagent | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) |
| Primary Amine | Isopropylamine | NMP | DIPEA (2.0 eq) | 80 | 2–4 | 85–92 |
| Secondary Amine | Morpholine | DMF | K₂CO₃ (2.0 eq) | 100 | 6–8 | 75–85 |
| Alkoxide | Sodium Methoxide | THF/MeOH | None (Na⁺ salt) | 25 | 1–3 | >90 |
| Thiolate | Sodium Thiophenolate | DMF | Cs₂CO₃ (1.5 eq) | 25–50 | 2–3 | 88–95 |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 4-(Alkylamino)-3-fluoropyridines
This protocol is optimized for primary and secondary aliphatic amines, adapted from pharmaceutical development standards[3].
-
Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add 4-chloro-3-fluoropyridine (1.0 equiv, e.g., 10.0 mmol) and anhydrous NMP (20 mL) to achieve a 0.5 M concentration.
-
Base Addition: Add DIPEA (2.0 equiv, 20.0 mmol) to the stirring solution at room temperature.
-
Nucleophile Addition: Slowly add the amine (e.g., isopropylamine, 1.2 equiv, 12.0 mmol). Note: For highly volatile amines, perform this step at 0 °C to prevent evaporative loss.
-
Thermal Activation: Attach a reflux condenser, seal the system under a nitrogen balloon, and heat the reaction mixture to 80 °C using an oil bath or heating block.
-
Monitoring: Stir for 2 to 4 hours. Monitor the reaction via LC-MS until the starting material peak (m/z 132 [M+H]⁺) is <2% relative to the product.
-
Quench & Workup: Cool the mixture to room temperature. Pour the reaction into a separatory funnel containing half-saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Solvent Removal: Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual NMP, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 4-amino-3-fluoropyridine derivative.
Protocol B: Synthesis of 4-Alkoxy-3-fluoropyridines
-
Alkoxide Generation: In a dry flask under nitrogen, suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.5 M). Cool to 0 °C. Slowly add the desired alcohol (1.1 equiv) dropwise. Stir for 30 minutes until H₂ evolution ceases.
-
Electrophile Addition: Dissolve 4-chloro-3-fluoropyridine (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–3 hours.
-
Workup: Quench carefully with water (dropwise initially). Extract with Dichloromethane (3 × 20 mL), dry over MgSO₄, and concentrate.
Standardized experimental workflow for SNAr on 4-chloro-3-fluoropyridine.
Self-Validating Systems: IPCs and Analytical Signatures
To ensure scientific trustworthiness, every protocol must be treated as a self-validating system. The synthesis of 4-substituted-3-fluoropyridines offers distinct analytical signatures that confirm both reaction completion and regioselectivity:
-
¹⁹F-NMR Tracking (The Internal Probe): The fluorine atom serves as a built-in NMR probe. In the starting material (4-chloro-3-fluoropyridine), the ¹⁹F signal typically resonates around -120 to -125 ppm. Upon substitution of the highly electronegative chlorine with a strongly electron-donating amine (-NR₂), the electron density on the pyridine ring increases drastically. This shields the fluorine nucleus, causing a distinct and easily trackable upfield shift (typically to the -140 to -150 ppm range).
-
LC-MS Isotopic Profiling: The starting material exhibits a characteristic 3:1 isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The complete disappearance of this M+2 isotopic signature in the product mass spectrum definitively confirms the displacement of the chlorine atom rather than the fluorine[4].
-
¹H-NMR Coupling: The C2 proton (situated between the nitrogen and the fluorine) will appear as a distinct doublet (or doublet of doublets) due to strong ¹H-¹⁹F scalar coupling (J ≈ 2–4 Hz). The preservation of this coupling pattern in the product confirms that the 3-fluoro substituent remains intact and that defluorination did not occur[].
References
-
Deaminative chlorination of aminoheterocycles. Nature Chemistry (2021). 6[4]
-
Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. The Journal of Organic Chemistry (2020). 1[1]
-
Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters (2007). []
-
7-Chloro-8-fluoroimidazo[1,2-a]pyridine: Mechanistic Insights into Regioselectivity. Benchchem Technical Notes. 2[2]
-
WO2023156386A2 - Pharmaceutical compound. Google Patents (2023). 3[3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7-Chloro-8-fluoroimidazo[1,2-a]pyridine|CAS 628691-87-2 [benchchem.com]
- 3. WO2023156386A2 - Pharmaceutical compound - Google Patents [patents.google.com]
- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Protocol: Isolation of 4-Chloro-3-fluoropyridine Free Base from Hydrochloride Salt
Executive Summary
This application note details the validated protocol for converting 4-Chloro-3-fluoropyridine hydrochloride (CAS: 119229-74-2 / Free Base CAS: 2546-56-7) to its free base form.
Critical Technical Constraint: Unlike simple pyridine salts, 4-Chloro-3-fluoropyridine possesses a highly electron-deficient ring system due to the inductive effects of the chloro- and fluoro- substituents.[1] This results in two distinct challenges:
-
Low
(~1.93): The compound is a very weak base, meaning it dissociates from the acid at a much lower pH than typical pyridines.[1] -
Hydrolytic Instability: The 4-chloro position is activated toward Nucleophilic Aromatic Substitution (
).[1] The use of strong bases (e.g., ) or elevated temperatures can displace the chloride, resulting in the formation of the pyridone impurity (4-chloro-3-fluoropyridin-2-ol or 3-fluoro-4-hydroxypyridine).[1]
This protocol utilizes a controlled mild neutralization strategy to maximize yield (>95%) while suppressing hydrolysis and preventing evaporative loss of the volatile free base.[1]
Chemical Context & Risk Assessment
Physicochemical Properties
| Property | Value | Implication for Protocol |
| Molecular Weight | 168.0 g/mol (HCl salt) 131.5 g/mol (Free Base) | Calculate stoichiometry carefully based on the salt form.[1][2] |
| Physical State | Salt: Solid Free Base: Liquid | The product is a liquid; do not attempt to crystallize.[1] |
| Boiling Point | ~139°C (Free Base) | Volatile. Significant loss occurs under high vacuum (<10 mbar) or prolonged rotary evaporation.[1] |
| ~1.93 (Predicted) | Neutralization is complete at pH 4–5.[1] Target pH 8 is sufficient; pH >12 is unnecessary and risky.[1] | |
| Density | 1.333 g/mL | The free base is denser than water and will form the bottom layer in aqueous extractions if no heavy solvent (like DCM) is used.[1] |
Reaction Mechanism & Risks
The transformation is a simple deprotonation.[1] However, the electron-withdrawing fluorine at C3 and nitrogen at C1 make the C4-Chlorine bond susceptible to attack by hydroxide ions (
Materials & Equipment
Reagents
-
Starting Material: 4-Chloro-3-fluoropyridine Hydrochloride.[1][3][4]
-
Base: Saturated Sodium Bicarbonate (
) solution.[1] Rationale: Mild base (pH ~8.[1][2]5) prevents hydrolysis.[1] -
Solvent: Dichloromethane (DCM,
).[1] Rationale: High solubility for pyridines; low boiling point (40°C) allows concentration without thermal stress.[1][2] -
Drying Agent: Anhydrous Sodium Sulfate (
).[1]
Equipment
-
Separatory Funnel (Teflon stopcock recommended).[1]
-
Rotary Evaporator with vacuum controller (Critical).[1]
-
pH Indicator strips (Range 0–14).[1]
Experimental Protocol (Biphasic Neutralization)
Workflow Diagram
Step-by-Step Procedure
1. Dissolution
-
Place 10.0 g (59.5 mmol) of 4-Chloro-3-fluoropyridine HCl into a 250 mL beaker.
-
Add 30 mL of deionized water.
-
Stir until fully dissolved.
-
Critical Step: Cool the solution to 0–5°C using an ice bath. Reasoning: Lower temperature suppresses potential hydrolysis and reduces the volatility of the free base as it forms.[1]
2. Neutralization
-
Slowly add saturated
solution dropwise to the stirring aqueous solution. -
Observation: Effervescence (
evolution) will occur.[1] -
Monitor pH using strips.[1] Continue addition until pH reaches 8.0–8.5 .
-
The solution will become cloudy as the organic free base separates ("oils out").
3. Extraction
-
Transfer the mixture to a separatory funnel.[1]
-
Extract with Dichloromethane (DCM) (
).[1] -
(Optional) Wash the combined organic layer once with 10 mL Brine (Saturated
) to remove trapped water.[1]
4. Drying
-
Add Anhydrous
(approx. 2–5 g) to the DCM solution.[1] -
Stir or swirl for 10 minutes. The solution should be clear.
-
Filter off the solid desiccant into a clean, tared round-bottom flask.[1][2] Rinse the filter cake with a small amount of DCM.[1]
5. Concentration (High Risk Step)
-
Concentrate the solution on a rotary evaporator.
-
Bath Temperature: 25–30°C (Do not exceed 35°C).
-
Vacuum Pressure: Set to 300–400 mbar initially to remove bulk DCM.
-
Stop evaporation when the solvent volume is negligible and the mass stabilizes.
-
Do not leave under high vacuum (oil pump) for extended periods.[1]
6. Yield & Storage
-
Expected Yield: 90–98% (approx. 7.0–7.5 g).[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound may darken (oxidize) upon exposure to air/light.[1]
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| Identity | Absence of broad ammonium peak ( | |
| Purity | GC-MS | Single peak. Mass ion |
| Residual Solvent | DCM peak at 5.30 ppm should be minimal (<1%).[1][2] | |
| Water Content | Karl Fischer | < 0.5% (Critical for downstream organometallic couplings).[1][7] |
Self-Validating Check: Dissolve a small aliquot of the product in water and measure pH.[1][2] It should be slightly basic (~7–8).[1] If acidic, residual HCl remains.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Product lost during evaporation.[1][2] | Check rotovap trap. Do not use high vacuum.[1] Stop evaporation earlier.[1] |
| Dark/Black Product | Decomposition or Hydrolysis.[1] | Ensure temperature during neutralization was <5°C. Use |
| Emulsion during extraction | pH not optimized or high concentration. | Add more brine.[1] Filter the biphasic mixture through a celite pad if necessary.[1] |
| Product Solidifies | Residual water or high purity freezing.[1] | MP is -24°C, so it should be liquid.[1][2][4] If solid, it may be residual salt (incomplete extraction).[1] Check NMR. |
References
-
PubChem. (2025).[1] 4-Chloro-3-fluoropyridine Compound Summary. National Library of Medicine.[1] [Link][1][2]
Sources
- 1. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-fluoropyridine CAS 2546-56-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. echemi.com [echemi.com]
- 4. 4-Chloro-3-fluoropyridine | 2546-56-7 [chemicalbook.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Functionalization of 4-Chloro-3-fluoropyridine HCl
Topic: Using 4-Chloro-3-fluoropyridine HCl in Heterocycle Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Introduction & Strategic Value
4-Chloro-3-fluoropyridine (CAS: 2546-56-7), supplied as the hydrochloride salt, is a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in the fluorine effect : the C3-fluorine atom not only modulates the pKa and lipophilicity (LogP) of the pyridine ring but also exerts a powerful inductive effect that activates the C4-chlorine towards nucleophilic attack.[1]
This scaffold is a critical building block for:
-
Kinase Inhibitors: Specifically targeting c-Met and VEGFR pathways where the pyridine nitrogen acts as a hinge binder.[1]
-
Fused Heterocycles: Precursor to 1H-pyrrolo[2,3-c]pyridines (azaindoles) and naphthyridines.[1]
-
Bioisosteres: Replacing phenyl rings to improve metabolic stability (blocking metabolic hotspots).[1]
The Reactivity Triad
Successful utilization of this molecule requires understanding its three distinct reactivity modes:
-
C4-Electrophilicity: Highly activated for
and Pd-catalyzed couplings due to the electron-deficient nature of the pyridine and the ortho-fluorine.[1] -
C3-Fluorine Handle: Acts as a directing group for metallation (DoM) or a robust spectator that influences binding affinity.[1]
-
C2-Acidity: The proton at C2 is significantly acidified by the adjacent nitrogen and fluorine, allowing for site-selective deprotonation.[1]
Handling & Preparation: The HCl Salt Factor
Critical Step: The commercial supply as a hydrochloride salt (HCl) improves shelf-stability but interferes with organometallic reagents (n-BuLi, Grignards) and can complicate base-sensitive couplings.
Protocol: In-Situ Free-Basing
For reactions involving strong nucleophiles or organometallics, the free base must be generated.[1]
-
Biphasic Neutralization (Recommended for Scale-up):
-
Dissolve 4-chloro-3-fluoropyridine HCl (10 g) in DCM (50 mL).
-
Slowly add saturated aqueous
(50 mL) while stirring at 0°C. -
Dry combined organics over
(do not use if rigorous dryness is required for lithiation; chemical drying with may be needed for organometallics).[1] -
Note: The free base is volatile.[1] Evaporate solvent carefully at
under mild vacuum (300 mbar), or use the solution directly.
-
Core Application I: Regioselective
The most common error in using this scaffold is underestimating the reactivity of the C4-Cl bond.[1] The inductive effect of the C3-F makes the C4-Cl significantly more labile than in 4-chloropyridine.[1]
Mechanism & Selectivity[1][3]
-
Pathway: Addition-Elimination (
).[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Regioselectivity: Exclusive displacement of C4-Cl. The C3-F bond is stronger and the Meisenheimer complex formed by attack at C4 is more stable.[1]
-
Scope: Amines (primary/secondary), alkoxides, and thiols.
Protocol A: Synthesis of 4-Amino-3-fluoropyridines
Target: Introduction of a complex amine at C4.[1]
-
Setup: In a pressure vial or round-bottom flask, suspend 4-chloro-3-fluoropyridine HCl (1.0 equiv) in NMP (N-Methyl-2-pyrrolidone) or DMSO .
-
Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1]
-
Why 3 equiv? 1 equiv neutralizes the HCl salt; 1 equiv neutralizes the HCl generated during substitution; 1 equiv acts as a buffer/solvent aid.[1]
-
-
Nucleophile: Add the amine (1.1 equiv).[1]
-
Reaction: Heat to 100–120°C for 4–12 hours. Monitor by LCMS.[1]
-
Workup: Pour into water. If solid precipitates, filter.[1] If oil forms, extract with EtOAc.[1]
Core Application II: Suzuki-Miyaura Cross-Coupling
This reaction installs carbon substituents at C4, preserving the fluorine for metabolic stability.[1]
Protocol B: Pd-Catalyzed C4-Arylation
Challenge: The C3-fluorine can cause steric hindrance and electronic deactivation of the Pd-catalyst oxidative addition step if the ligand is not electron-rich.[1]
-
Reagents:
-
Catalyst System:
-
Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.
-
Conditions: Heat at 90°C for 2–6 hours.
-
Expert Insight: If the boronic acid is prone to protodeboronation (e.g., 2-pyridyl), switch to the corresponding pinacol ester and use anhydrous conditions (Dioxane/DMF) with
.
Advanced Application: Divergent Lithiation (The "Fork in the Road")
This is the most technically demanding but powerful application. Depending on the base and temperature, you can selectively functionalize C2 (via deprotonation) or C4 (via Halogen-Lithium Exchange).
The Selectivity Switch
-
LDA (Lithium Diisopropylamide): Bulky base, thermodynamically controlled deprotonation.[1] Preferentially removes the acidic C2-H (sandwiched between N and F).[1]
-
n-BuLi (n-Butyllithium): Nucleophilic base.[1] Preferentially attacks the C4-Cl for Lithium-Halogen exchange (faster kinetics at low temp).[1]
Protocol C: C2-Functionalization (Directed Ortho Metallation)
Target: Introducing an electrophile (CHO, I, COOH) at the C2 position.
-
Preparation: Use free-based 4-chloro-3-fluoropyridine (see Section 2).[1] Dry over molecular sieves.[1]
-
Conditions: Dissolve substrate in anhydrous THF (0.2 M). Cool to -78°C (Internal probe required).
-
Metallation: Add LDA (1.1 equiv) dropwise over 20 mins.
-
Quench: Add electrophile (e.g.,
, DMF, ) dissolved in THF.[1] -
Warm: Allow to warm to RT slowly.
Protocol D: C4-Functionalization (Li-Hal Exchange)
Target: Converting the C4-Cl into a C4-Formyl or C4-Carboxyl group.
-
Conditions: Dissolve free-based substrate in anhydrous
or THF.[1] Cool to -78°C .[1] -
Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) rapidly.
-
Note: The Li-Cl exchange is extremely fast (< 5 mins).[1]
-
-
Quench: Immediately (within 5-10 mins) add the electrophile (e.g., DMF for aldehyde).
-
Warning: If left too long, the C4-lithio species can deprotonate unreacted starting material or isomerize.[1]
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for synthesizing derivatives from 4-chloro-3-fluoropyridine.
Caption: Divergent synthesis pathways. Path C requires strict temperature control to distinguish between C2-deprotonation and C4-halogen exchange.[1]
Troubleshooting & Optimization Data
Table 1: Solvent & Base Screening for
| Solvent | Base | Time to >95% Conv. | Observations |
| NMP | DIPEA | 2 h | Cleanest profile. Recommended. |
| DMSO | 3 h | Good conversion, but workup requires extensive water wash.[1] | |
| Ethanol | 18 h (Incomplete) | Too slow.[1] Reflux temp (78°C) insufficient for activation. | |
| DMF | < 1 h | Very fast, but significant impurities (defluorination observed). |
Common Pitfalls:
-
Hydrolysis: Using hydroxide bases (
, ) often leads to 4-hydroxy-3-fluoropyridine (pyridone tautomer), which is a dead-end byproduct.[1] Use Carbonates or Phosphates. [1] -
Regiocontrol in DoM: If you observe a mixture of C2 and C4 functionalization during lithiation, your temperature control is poor. The reaction must stay below -70°C until the electrophile is added.[1]
References
-
PubChem. 4-Chloro-3-fluoropyridine Compound Summary. National Center for Biotechnology Information.[1] [Link][3]
-
Schlosser, M., & Rausis, T. (2004).[1] Site-Selective substitution of 3-fluoropyridine and 4-chloropyridine. European Journal of Organic Chemistry. (General reference for Halogen-Dance/DoM on halopyridines).
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. [Link][1]
Sources
Application Note: Advanced Strategies for the Regioselective C4-Functionalization of 3-Fluoropyridines
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.
Introduction & Mechanistic Rationale
The pyridine core is a ubiquitous scaffold in pharmaceuticals and agrochemicals. However, its inherent electron deficiency makes traditional electrophilic aromatic substitution (SEAr) sluggish and unselective. Functionalizing the C4 position is particularly challenging because it is distal to the nitrogen atom, which typically directs reactivity to the C2 or C6 positions[1].
The introduction of a fluorine atom at the C3 position fundamentally alters the electronic and steric landscape of the ring. Fluorine exerts a powerful electron-withdrawing inductive effect (-I), significantly acidifying the adjacent C2 and C4 protons. By leveraging specific reagents, kinetic controls, and steric shielding, chemists can override the natural C2-preference and selectively functionalize the C4 position[2].
The Causality of Regiocontrol: Kinetic vs. Thermodynamic Pathways
When attempting to deprotonate 3-fluoropyridine, the C2 proton is technically more acidic due to the combined inductive effects of both the adjacent nitrogen and the fluorine atom. However, deprotonation at C2 leads to a highly reactive organolithium species prone to unwanted side reactions, such as ring fragmentation or nucleophilic attack on unreacted starting material. Furthermore, standard alkyllithiums (e.g., n-BuLi) act as nucleophiles rather than bases, attacking the electrophilic C2/C6 positions to form dihydropyridine adducts[3].
To achieve C4-selectivity, Directed ortho-Metalation (DoM) must be performed under strict kinetic control. Utilizing a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) prevents nucleophilic addition to the ring. The bulky diisopropyl groups of LDA sterically clash with the nitrogen lone pair, disfavoring C2 deprotonation and funneling the reaction to the C4 position. The resulting 4-lithio-3-fluoropyridine intermediate is thermodynamically stabilized by the adjacent fluorine atom, which acts as a Directing Metalation Group (DMG)[2][3].
Fig 1: Logical pathways of 3-fluoropyridine metalation based on base selection.
Quantitative Data & Strategy Comparison
To select the optimal functionalization route, researchers must weigh the desired functional group against scalability and regioselectivity. Table 1 summarizes the primary methodologies for C4 functionalization.
Table 1: Comparison of C4-Functionalization Strategies
| Functionalization Strategy | Key Reagents & Conditions | Regioselectivity (C4:C2) | Typical Yield | Mechanistic Driver |
| Directed ortho-Metalation (DoM) | LDA, THF, -78 °C, then Electrophile | > 95:5 | 60 - 85% | Kinetic deprotonation; F-atom DMG stabilization[3]. |
| Minisci-Type Radical Addition | N-activating agent, Alkyl/Aryl Radical, Photocatalyst | > 99:1 | 50 - 75% | Steric shielding of C2/C6 by bulky N-pyridinium salts[4]. |
| Transition-Metal C-H Arylation | Aryl iodide, Cu-catalyst, t-BuOLi | > 90:10 | 40 - 60% | C4-H bond acidification by the C3-fluoro group[5]. |
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the success of the intermediate generation, as this prevents the waste of expensive downstream coupling partners.
Protocol A: C4-Functionalization via Directed ortho-Metalation (DoM)
This protocol utilizes LDA to generate the 4-lithio intermediate, followed by an electrophilic quench (e.g., using DMF to yield 3-fluoro-isonicotinaldehyde)[2][3].
Materials:
-
3-Fluoropyridine (1.0 equiv, rigorously dried)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., anhydrous DMF, 1.5 equiv)
Step-by-Step Methodology:
-
Preparation of LDA: In a flame-dried Schlenk flask under an argon atmosphere, dissolve diisopropylamine in anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi dropwise via a syringe pump. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.
-
Substrate Addition: Add a solution of 3-fluoropyridine in THF dropwise over 15 minutes. Maintain the internal temperature below -70 °C to prevent the decomposition of the lithiated species. Stir for 1 hour at -78 °C.
-
Self-Validation Check (Crucial): Withdraw a 0.1 mL aliquot of the reaction mixture and quench it into a vial containing 0.5 mL of D2O. Extract with ethyl acetate, evaporate, and analyze via 1H NMR. Validation criteria: >95% disappearance of the C4-H multiplet (approx. 7.2 ppm) and simplification of the C5-H signal confirms successful quantitative metalation. Do not proceed if starting material remains.
-
Electrophilic Quench: Add the electrophile (e.g., DMF) dropwise. Stir for an additional 2 hours at -78 °C, then allow the mixture to slowly warm to -20 °C.
-
Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Regioselective C4-Radical Arylation (Minisci-Type)
Traditional Minisci reactions on simple pyridines yield intractable mixtures of C2 and C4 isomers. By pre-activating the pyridine nitrogen with a bulky transformable linchpin (e.g., forming an N-aminopyridinium salt or using a urea activation reagent), the C2 and C6 positions are sterically blocked, forcing the radical to attack exclusively at C4[4].
Materials:
-
3-Fluoropyridine (1.0 equiv)
-
N-Activation Reagent (e.g., O-(2,4-dinitrophenyl)hydroxylamine or pocket-type urea reagent)
-
Arylboronic acid (Radical precursor, 2.0 equiv)
-
Photocatalyst / Oxidant system (as per specific Baran or Hong conditions)
Step-by-Step Methodology:
-
N-Activation: Dissolve 3-fluoropyridine in anhydrous dichloromethane (DCM). Add the N-activation reagent and stir at room temperature for 12 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. Validation criteria: Complete consumption of the 3-fluoropyridine peak and the appearance of the highly polar pyridinium salt mass (M+).
-
Radical Generation & Coupling: Isolate the pyridinium salt and redissolve it in a degassed solvent mixture (e.g., DCE/H2O). Add the arylboronic acid, oxidant, and photocatalyst.
-
Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 16 hours under an argon atmosphere.
-
Rearomatization/Deprotection: Depending on the activating group, add a mild base or nucleophile to cleave the N-linchpin, restoring the aromaticity of the C4-arylated 3-fluoropyridine.
-
Workup: Dilute with water, extract with DCM, dry, and purify via chromatography.
Fig 2: Workflow for sterically-controlled Minisci-type C4 functionalization.
Conclusion
The functionalization of the C4 position in 3-fluoropyridines requires a rigorous understanding of the substrate's electronic and steric properties. While Directed ortho-Metalation (DoM) remains the gold standard for coupling with polar electrophiles, modern advancements in sterically-controlled radical additions (Minisci-type) have opened highly regioselective pathways for C4-arylation and alkylation. By integrating self-validating analytical checks into these protocols, researchers can ensure high-fidelity synthesis of complex fluorinated pyridine scaffolds for downstream drug development.
References
- Unified ionic and radical C-4 alkylation and arylation of pyridines. National Center for Biotechnology Information (NIH) / RSC.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Center for Biotechnology Information (NIH).
- 2-Acetyl-3-fluoropyridine Technical Guide. Benchchem.
- C-H arylation of pyridines: high regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring. SciSpace / J. Am. Chem. Soc.
- Metalation of diazines. XI. Directed ortho-lithiation of fluoropyrimidines and application to synthesis of an azacarboline. ResearchGate / Tetrahedron.
Sources
- 1. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Acetyl-3-fluoropyridine | 87674-20-2 | Benchchem [benchchem.com]
- 4. Unified ionic and radical C-4 alkylation and arylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Note: Advanced Agrochemical Scaffold Synthesis via 4-Chloro-3-fluoropyridine Hydrochloride
Executive Summary
The development of next-generation agrochemicals—particularly herbicides and fungicides—relies heavily on the incorporation of fluorinated heteroaromatics. The strategic placement of a fluorine atom on a pyridine ring enhances metabolic stability, modulates lipophilicity for optimal cuticular penetration, and alters the electronic landscape of the core scaffold[]. This application note provides a comprehensive, self-validating guide for utilizing 4-Chloro-3-fluoropyridine hydrochloride as a central building block. By leveraging its orthogonal reactivity, researchers can execute divergent functionalizations (e.g., C-2 Minisci reactions and C-4 Nucleophilic Aromatic Substitutions) to rapidly assemble complex agrochemical libraries.
Mechanistic Rationale & Structural Advantages
While 4-Chloro-3-fluoropyridine (CAS 2546-56-7) is a highly versatile intermediate[2], the free base is a volatile liquid with a boiling point of approximately 139 °C[2]. This volatility complicates precise stoichiometric handling and long-term storage. Utilizing the hydrochloride salt (CAS 119229-74-2) circumvents these issues, providing a stable, non-hygroscopic solid with a molecular weight of 168.00 g/mol [3].
The chemical architecture of this building block offers two distinct, programmable sites for functionalization:
-
C-2 Position (Radical Addition): The innate reactivity of the pyridine ring dictates that nucleophilic radicals will preferentially attack the electron-deficient α-positions[4]. Because the C-4 (γ) position is sterically and electronically blocked by the chlorine atom, radical additions (such as the Minisci reaction) occur with near-perfect regioselectivity at C-2[5].
-
C-4 Position (Nucleophilic Attack): The C-4 chlorine is highly labile. It is activated synergistically by the inductive electron-withdrawing effect of the adjacent C-3 fluorine and the resonance effect of the para-nitrogen atom, making it an ideal substrate for chemoselective Nucleophilic Aromatic Substitution (SNAr)[].
Divergent Functionalization Logic
Fig 1: Divergent functionalization logic of 4-Chloro-3-fluoropyridine for agrochemical synthesis.
Quantitative Data: Yield & Scalability Matrix
The following table summarizes the quantitative performance of various functionalization strategies applied to the 4-chloro-3-fluoropyridine core, synthesized from authoritative literature data[][5].
| Functionalization Method | Target Site | Reagents / Catalyst | Temp (°C) | Typical Yield (%) | Scalability Profile |
| Kinetic Deprotonation | C-2 | LDA, DMF | -75 | 40 – 60 | Low (Cryogenic limitations) |
| Ag-Mediated Minisci | C-2 | Ag⁺, Persulfate, R-COOH | 40 – 60 | 30 – 74 | Moderate (Cost of Ag catalyst) |
| Photoredox Minisci | C-2 | Ir/Ru Catalyst, Blue LED | 25 (RT) | 60 – 80 | High (Continuous flow adaptable) |
| Chemoselective SNAr | C-4 | Amines, DIPEA, DMF | 80 – 120 | 70 – 95 | High (Robust, catalyst-free) |
Experimental Protocols
Protocol A: Quantitative Free-Basing of the Hydrochloride Salt
Direct use of the HCl salt in base-sensitive cross-couplings or photoredox reactions can quench the active catalytic species or alter the redox potential of the system.
Step-by-Step Methodology:
-
Suspend 4-Chloro-3-fluoropyridine HCl (1.0 equiv) in dichloromethane (DCM) at 0 °C.
-
Add saturated aqueous NaHCO₃ (1.5 equiv) dropwise.
-
Causality: Stir vigorously for 30 minutes. Biphasic stirring ensures complete neutralization of the hydrochloride salt without risking the hydrolysis of the activated C-4 chloride, which can occur under harsh, monophasic basic conditions.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C).
-
Causality: The free base has a low boiling point (~139 °C)[2]. Elevated temperatures during rotary evaporation will result in severe evaporative mass loss.
-
Self-Validation: Confirm successful free-basing via ¹⁹F NMR. The fluorine signal will exhibit a distinct chemical shift change from the protonated pyridinium state to the neutral free base. Ensure the aqueous phase pH is >8 using pH paper.
Protocol B: Photoredox-Mediated Minisci Amidomethylation (C-2)
This protocol utilizes visible-light photoredox catalysis to generate nucleophilic α-aminoalkyl radicals, which regioselectively attack the C-2 position[5].
Step-by-Step Methodology:
-
In a dried Schlenk tube, combine the free-based 4-chloro-3-fluoropyridine (1.0 equiv), an amino acid derivative (e.g., N-Boc-glycine, 2.0 equiv), and the photocatalyst fac-Ir(ppy)₃ (1 mol%).
-
Add a degassed solvent mixture of DMSO/H₂O (4:1 v/v).
-
Add ammonium persulfate (1.5 equiv) as the terminal oxidant.
-
Causality: Degas the mixture via three consecutive freeze-pump-thaw cycles. Molecular oxygen is a potent radical scavenger and will rapidly quench the long-lived triplet excited state of the Iridium photocatalyst, halting the reaction.
-
Irradiate the reaction mixture with a 450 nm blue LED at room temperature for 12–24 hours.
-
Self-Validation: Analyze an aliquot via LC-MS. Successful conversion is validated by the appearance of the [M+H]⁺ peak corresponding to the addition of the alkyl radical. ¹H NMR validation requires observing the complete disappearance of the characteristic C-2 proton singlet (typically found downfield around 8.4 ppm).
Protocol C: Chemoselective SNAr Amination (C-4)
The C-4 position is primed for nucleophilic attack, allowing for the rapid installation of diverse amine side-chains common in fungicidal active ingredients[].
Step-by-Step Methodology:
-
Dissolve 4-chloro-3-fluoropyridine (1.0 equiv) in anhydrous DMF.
-
Add the desired primary or secondary amine nucleophile (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Causality: Heat the mixture to 90 °C for 8 hours. The C-4 chloride is selectively displaced over the C-3 fluorine because the activation energy required to form the Meisenheimer intermediate is significantly lower at the para-position (relative to the nitrogen) than at the meta-position.
-
Quench with water and extract with ethyl acetate.
-
Self-Validation: ¹⁹F NMR is highly diagnostic for this transformation. The fluorine signal will shift significantly upfield due to the strong electron-donating resonance effect of the newly installed amine at C-4. Additionally, LC-MS will confirm the loss of the characteristic 3:1 isotopic pattern of the ³⁵Cl/³⁷Cl isotopes, proving the chloride leaving group has been successfully displaced.
Experimental Workflow
Fig 2: Standard workflow for photoredox-mediated Minisci amidomethylation protocols.
References
1.[2] ChemicalBook. "4-Chloro-3-fluoropyridine | 2546-56-7 - ChemicalBook". 2. Sigma-Aldrich. "4-Chloro-3-fluoropyridine hydrochloride | 119229-74-2 - Sigma-Aldrich". 3.[3] Synthonix. "4-Chloro-3-fluoropyridine hydrochloride -[C5574] - Synthonix". 4.[] BOC Sciences. "CAS 372-47-4 (3-Fluoropyridine) - BOC Sciences". 5.[5] ACS Publications. "Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions | The Journal of Organic Chemistry". 6.[4] ACS Publications. "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability | Journal of the American Chemical Society".
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-3-fluoropyridine Hydrochloride
Welcome to the Technical Support Center for the handling, troubleshooting, and purification of 4-Chloro-3-fluoropyridine hydrochloride. This guide is curated for research scientists and drug development professionals who require high-purity halogenated pyridine building blocks for downstream synthesis.
Physicochemical Data & Baseline Metrics
Before initiating any purification workflow, it is critical to understand the thermodynamic and solubility profiles of both the free base and the hydrochloride salt forms. The distinct phase behaviors of these two states form the mechanistic basis for our purification strategies.
| Property | 4-Chloro-3-fluoropyridine (Free Base) | 4-Chloro-3-fluoropyridine Hydrochloride |
| CAS Number | 2546-56-7 [2] | 119229-74-2[1] |
| Molecular Weight | 131.54 g/mol [2] | 168.00 g/mol [5] |
| Physical State | Colorless to light yellow liquid [2] | White to off-white crystalline solid [5] |
| Melting Point | -24 °C [2] | ~160 °C (sublimes) [5] |
| Boiling Point | ~139 °C [2] | N/A (Decomposes/Sublimes) |
| Density | 1.333 g/mL at 25 °C [2] | N/A |
| Solubility | Soluble in DCM, Ether, Toluene | Soluble in Water, Methanol, Ethanol [5] |
| Storage Conditions | 2-8 °C, under inert gas (Argon) [2] | 2-8 °C, desiccated, under inert gas [1] |
Troubleshooting & FAQs
Q1: During recrystallization, my 4-Chloro-3-fluoropyridine hydrochloride "oils out" instead of forming crystals. What causes this and how can I fix it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure compound-solvent mixture falls below the ambient temperature of the solution. Because pyridine hydrochloride salts are highly hygroscopic, trace amounts of atmospheric water absorbed during handling can drastically depress the melting point and alter the solubility matrix. Solution: Transition to a strictly anhydrous solvent/anti-solvent system. Instead of relying on a single solvent, dissolve the crude salt in a minimal volume of a hot "good" solvent (e.g., anhydrous isopropanol or ethanol), and slowly titrate in a "poor" solvent (e.g., anhydrous diethyl ether or ethyl acetate) until slight turbidity is observed [3]. Seed the solution with a pure crystal to bypass the supersaturation energy barrier and force solid-state nucleation rather than liquid phase separation.
Q2: How do I separate the hydrochloride salt from closely related, non-basic organic impurities? Causality: Standard recrystallization often fails to separate impurities with similar crystal lattice energies. However, basic pyridine derivatives can be separated from non-basic impurities by exploiting their pH-dependent ionization states. By raising the pH above the pKa of the pyridinium ion, the salt is converted back into its lipophilic free base form, which partitions exclusively into organic solvents, leaving polar and inorganic impurities in the aqueous phase [3]. Solution: Perform an acid-base extraction workflow. Basify the aqueous solution of the crude salt to pH > 12, extract the free base into dichloromethane (DCM), isolate the organic layer, and then regenerate the high-purity hydrochloride salt by introducing anhydrous HCl gas or a standardized HCl/dioxane solution [4], [6].
Q3: My compound has developed a yellow discoloration over time. Is it still viable for cross-coupling reactions? Causality: Halogenated pyridines, particularly fluoro-chloro derivatives, are susceptible to photolytic degradation and oxidation upon prolonged exposure to light and atmospheric oxygen, leading to the formation of highly conjugated, colored polymeric byproducts [2]. Solution: Discolored batches should be purified via the free-basing protocol (Protocol A) followed by filtration through a short pad of silica or activated carbon before re-salting. To prevent recurrence, always store the purified salt in amber vials under an Argon atmosphere at 2-8 °C [1].
Validated Purification Protocols
The following methodologies are designed as self-validating systems. By monitoring phase separations and pH transitions, researchers can empirically verify the success of each step in real-time.
Protocol A: Free-Basing, Extraction, and Re-Salting
This protocol is the gold standard for removing non-basic organic impurities and degraded polymeric byproducts [6].
Step 1: Basification (Phase Transition)
-
Suspend 10.0 g of crude 4-Chloro-3-fluoropyridine hydrochloride in 50 mL of deionized water.
-
Place the flask in an ice bath (0-5 °C) to control the exothermic neutralization.
-
Dropwise, add a 2N NaOH aqueous solution while stirring vigorously until the aqueous phase reaches a pH of 12-14[6]. Self-Validation: The solution will transition from a homogeneous aqueous mixture to a biphasic system as the water-insoluble free base (a liquid) separates from the aqueous layer.
Step 2: Organic Extraction
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract with Dichloromethane (DCM) (3 × 30 mL).
-
Combine the lower organic layers (containing the free base) and wash once with 20 mL of saturated aqueous NaCl (brine) to remove residual alkalinity.
Step 3: Drying and Filtration
-
Add anhydrous Sodium Sulfate (
) to the combined DCM extracts. Swirl until the drying agent flows freely (indicating all water has been absorbed). -
Filter the suspension through a fluted filter paper to remove the hydrated salt.
Step 4: Re-Salting (Precipitation)
-
Transfer the dry DCM solution to a clean, dry round-bottom flask under Argon.
-
Place the flask in an ice bath.
-
Slowly introduce dry HCl gas (generated via the reaction of concentrated
and [4]) or dropwise add 1.1 equivalents of a 4M HCl in dioxane solution. Self-Validation: A white crystalline precipitate of pure 4-Chloro-3-fluoropyridine hydrochloride will immediately form as the salt becomes insoluble in the non-polar DCM matrix [4].
Step 5: Isolation
-
Collect the precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 15 mL of cold, anhydrous diethyl ether.
-
Dry the solid under high vacuum (< 1 mbar) at 40 °C for 4 hours to remove residual solvent.
Protocol B: Solvent/Anti-Solvent Recrystallization
Use this protocol when the primary impurities are structurally distinct salts or when polishing a batch with >95% initial purity.
-
Dissolution: Place the crude salt in an Erlenmeyer flask. Add a minimal volume of boiling anhydrous isopropanol just until the solid dissolves.
-
Titration: Remove from heat. Dropwise, add anhydrous diethyl ether (anti-solvent) while swirling, until the solution becomes faintly cloudy.
-
Clarification: Add 1-2 drops of hot isopropanol until the solution is perfectly clear again.
-
Crystallization: Seal the flask and allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator overnight.
-
Recovery: Filter the resulting crystals under vacuum, wash with cold diethyl ether, and dry under high vacuum.
Purification Workflow Visualization
The following diagram illustrates the logical flow and phase distributions of Protocol A.
Acid-base extraction and re-salting workflow for 4-Chloro-3-fluoropyridine HCl purification.
References
- Sigma-Aldrich. "4-Chloro-3-fluoropyridine hydrochloride | 119229-74-2." Sigma-Aldrich.
- Sigma-Aldrich. "4-Chloro-3-fluoropyridine = 95.0 2546-56-7." Sigma-Aldrich.
- Benchchem.
- Guidechem.
- Echemi. "4-Chloro-3-fluoropyridine hydrochloride." Echemi.
- Google Patents. "Heterocyclic compound and pharmaceutical composition comprising same (WO2016126085A2).
Technical Support Center: Handling 4-Chloro-3-fluoropyridine HCl
Welcome to the Technical Support Center for 4-Chloro-3-fluoropyridine hydrochloride . This guide is designed for researchers, synthesis chemists, and drug development professionals who require rigorous, field-proven methodologies for managing the highly hygroscopic nature of this critical pharmaceutical intermediate.
Mechanistic Insight: The Causality of Hygroscopicity
4-Chloro-3-fluoropyridine hydrochloride (CAS: 119229-74-2) is notoriously difficult to handle in ambient atmospheres. The causality of this challenge lies in the thermodynamics of its crystal lattice versus its hydration energy. The protonated pyridinium nitrogen and the chloride counterion form a highly polarized ionic lattice. When exposed to atmospheric moisture, water molecules rapidly permeate this lattice, forming strong hydrogen bonds with the chloride ions and the N-H proton.
Because the hydration energy of these ions exceeds the lattice energy, the compound readily absorbs water from the air. This property, known as hygroscopicity, can lead to physical changes (caking) and chemical degradation[1]. If left exposed, it will undergo deliquescence—absorbing so much moisture that it dissolves into its own hydration shell, forming a sticky paste. This not only causes severe stoichiometric weighing errors but also introduces latent water into moisture-sensitive downstream reactions (e.g., cross-coupling or nucleophilic aromatic substitution), which can poison organometallic catalysts or hydrolyze electrophiles[2].
Quantitative Data & Storage Parameters
To maintain the integrity of the reagent, strict environmental controls must be enforced. Below are the physicochemical properties and validated storage parameters for 4-Chloro-3-fluoropyridine HCl.
| Parameter | Specification / Condition | Causality / Rationale |
| CAS Number | 119229-74-2 | Unique identifier for the hydrochloride salt form. |
| Molecular Weight | 168.00 g/mol | Shifts dynamically if hydrated; anhydrous MW must be preserved. |
| Physical Form | Solid (Crystalline Powder) | High surface area accelerates moisture absorption. |
| Storage Temperature | Refrigerator (2°C to 8°C) | Minimizes thermal degradation and lowers the kinetic rate of moisture uptake. |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces atmospheric water vapor and oxygen, preventing hydrolysis[3]. |
| Relative Humidity (RH) | < 20% (Glovebox/Desiccator) | Prevents the hydration energy from overcoming the lattice energy[1]. |
Step-by-Step Methodologies: Self-Validating Protocols
Protocol A: Anhydrous Weighing and Transfer (Glovebox Method)
When absolute anhydrous conditions are required, isolation equipment such as a glovebox must be used[2]. This protocol ensures that the stoichiometry remains exact and no ambient water is introduced.
-
Preparation: Transfer the sealed bottle of 4-Chloro-3-fluoropyridine HCl, pre-dried reaction vials, and spatulas into the glovebox antechamber.
-
Purge Cycle: Cycle the antechamber with Argon/Nitrogen at least three times to remove ambient moisture.
-
Equilibration: Bring the items into the main chamber and allow them to equilibrate to the internal atmosphere (< 1 ppm H₂O).
-
Weighing: Tare the pre-dried reaction vial. Weigh the required mass of the free-flowing powder directly into the vial.
-
Sealing: Seal the reaction vial with a PTFE-lined septum cap before removing it from the glovebox.
-
Validation: The system is self-validating; if the powder remains free-flowing and does not clump to the spatula, the inert atmosphere was successfully maintained.
Protocol B: Salvaging Moisture-Compromised Reagent (Azeotropic Drying)
If the salt has absorbed moisture and turned into a sticky paste, standard oven drying will fail and may cause thermal degradation. Instead, azeotropic drying must be employed. This technique utilizes a solvent (like toluene or benzene) that forms a minimum-boiling azeotrope with water, allowing for the physical removal of water at temperatures lower than pure water's boiling point[4],[5].
-
Suspension: Suspend the wet 4-Chloro-3-fluoropyridine HCl in anhydrous toluene (approx. 10 mL per gram of salt) within a round-bottom flask.
-
Apparatus Setup: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser connected to an inert gas line.
-
Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C). The water will co-distill with the toluene, condense, and phase-separate at the bottom of the Dean-Stark trap.
-
Endpoint Validation: Continue refluxing until water droplets cease to accumulate in the trap (usually 2-4 hours). This visual cue is a self-validating indicator that bulk water has been removed[5].
-
Solvent Removal: Cool the flask to room temperature. Remove the remaining toluene under reduced pressure using a rotary evaporator, followed by a high-vacuum line (Schlenk line) overnight[3].
-
Recovery: The reagent will return to a dry, free-flowing crystalline state. Immediately transfer to an argon-filled desiccator or glovebox.
Troubleshooting & FAQs
Q1: I don't have a glovebox. How can I accurately weigh this compound without it turning into a paste? A: Use the "Difference Weighing" technique combined with Schlenk protocols. Store the reagent in a vacuum desiccator. Pre-weigh a sealed vial containing the bulk reagent. In a rapid motion, transfer an approximate amount into your reaction flask, and immediately reseal both vessels. Re-weigh the bulk vial; the difference is your exact transferred mass. Purge your reaction flask with Argon immediately after the transfer.
Q2: Can I dry moisture-compromised 4-Chloro-3-fluoropyridine HCl in a standard laboratory oven? A: No. Heating a hydrated hydrochloride salt in the presence of atmospheric oxygen and moisture can lead to severe hydrolysis, oxidation, or thermal degradation. You must use high vacuum (e.g., a vacuum oven or Schlenk line) or perform azeotropic distillation[4].
Q3: Why did my cross-coupling reaction fail when using an older batch of this salt? A: The salt likely absorbed atmospheric moisture over time, altering its true molecular weight (meaning you added less active API than calculated) and introducing water into the reaction. Water can rapidly quench sensitive organometallic catalysts or hydrolyze reactive intermediates. Always verify the powder is free-flowing before use; if it is clumped, perform Protocol B[5].
Decision Workflow for Reagent Handling
Decision workflow for handling and salvaging hygroscopic 4-Chloro-3-fluoropyridine HCl.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Intercepted Retro-Nazarov Reaction: Syntheses of Amidino-Rocaglate Derivatives and Their Biological Evaluation as eIF4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Removing residual acid from 4-Chloro-3-fluoropyridine synthesis
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Elimination of Residual Acid from 4-Chloro-3-fluoropyridine
Executive Summary
The synthesis of 4-Chloro-3-fluoropyridine (typically via chlorodehydroxylation of 4-hydroxy-3-fluoropyridine using
The Core Challenge: Standard acid removal techniques (strong caustic washes, heat) will cause rapid hydrolysis of the C-Cl bond, reverting your product to the starting pyridone or generating polymeric "tars."
This guide details a non-destructive protocol to remove residual phosphoric and hydrochloric acids while preserving the labile C-Cl bond.
Part 1: The Mechanism of Failure
Before executing the protocol, understand why standard workups fail.
-
The Activation Trap: The fluorine atom at C3 is electron-withdrawing.[1] This pulls electron density from the ring, making the C4 position highly electrophilic.
-
The Acid Trap: The pyridine nitrogen is weakly basic (
est.[1] ~2.0–3.0). It forms tight ion pairs with residual and in organic solvents. These salts often appear as oils that refuse to crystallize or distill cleanly. -
The Hydrolysis Risk: If you use strong bases (NaOH, KOH) to break the salt, the hydroxide ion (
) acts as a nucleophile, attacking C4 and displacing the chloride.
Rule Zero: Never expose 4-Chloro-3-fluoropyridine to aqueous bases with pH > 9 or temperatures > 20°C during workup.[1]
Part 2: Experimental Protocol (The "Cold-Buffer" Method)
This protocol replaces standard caustic quenches with a buffered, temperature-controlled system.
Materials Required
-
Solvent: Dichloromethane (DCM) – Preferred over EtOAc due to better solubility of the free base.[1]
-
Quench Buffer: Saturated aqueous Sodium Acetate (
) or Sodium Bicarbonate ( ). -
Drying Agent: Anhydrous Sodium Sulfate (
).[1][2]
Step-by-Step Methodology
1. The "Reverse Quench" (Critical for Safety & Yield)
-
Do not add water to the reaction mixture.[3]
-
Protocol: Cool the reaction mixture (containing excess
) to 0°C. -
Prepare a separate vessel with crushed ice and Saturated
(approx. 3:1 molar ratio to ). -
Slowly cannulate or drip the reaction mixture into the stirred ice/buffer slurry.
-
Why? This prevents a temperature spike. High temps (>30°C) during quenching accelerate the formation of
"gums" that trap your product.
2. pH Adjustment
-
Target: pH 7.0 – 8.0.
-
Action: If acidic, add solid
in small portions. -
Warning: Avoid pH > 9. If the pH spikes, the product will hydrolyze back to 4-hydroxy-3-fluoropyridine (visible as a white solid precipitating out of the organic layer).
3. Extraction & Phase Separation
-
Extract with cold DCM (
volumes). -
Troubleshooting Emulsions: If a "rag layer" forms (common with phosphoric acid byproducts), do not shake vigorously.[1] Add a small amount of brine to increase ionic strength, or filter the biphasic mixture through a pad of Celite to break the emulsion.
4. The "Polishing" Wash
-
Wash the combined organic layers once with cold Brine (
). -
Do not wash with water (keeps the organic layer wet) or acid (defeats the purpose).
5. Drying & Concentration [2][5]
-
Dry over
for at least 30 minutes. -
Filter and concentrate via rotary evaporation. Bath temperature must not exceed 35°C.
-
Note: The product is volatile. Do not apply high vacuum (< 10 mbar) for extended periods at room temperature.
Part 3: Visualization of the Workflow
The following logic tree guides the decision-making process during workup to minimize decomposition.
Caption: Decision tree for the workup of 4-Chloro-3-fluoropyridine, prioritizing pH control to prevent hydrolysis.
Part 4: Data Summary & Comparison
Table 1: Base Selection for Neutralization
| Base Reagent | Strength ( | Suitability | Risk Profile |
| Sodium Hydroxide (NaOH) | Strong (~0.[1]2) | HIGH RISK | Causes rapid |
| Ammonium Hydroxide ( | Medium (4.[1]75) | Moderate | Can form aminopyridine byproducts if left too long. |
| Sodium Carbonate ( | Medium (3.[1]67) | Good | Effective, but |
| Sodium Bicarbonate ( | Weak (7.[1]65) | Best | Self-buffering at pH 8. Minimal hydrolysis risk. |
| Sodium Acetate ( | Weak (9.[1]25) | Excellent | Buffers efficiently; prevents pH overshoot.[1] |
Part 5: Troubleshooting & FAQs
Q1: My final oil is smoking/fuming. What is this?
-
Diagnosis: This is likely residual
or trapped in the oil. -
Fix: Dissolve the oil in DCM and repeat the wash with saturated
.[1] Do not attempt to distill a fuming oil; it will degrade violently.
Q2: I see a white solid precipitating during the aqueous wash.
-
Diagnosis: You have likely hydrolyzed the product back to 4-hydroxy-3-fluoropyridine (or its pyridone tautomer).[1] This happens if the quench was too hot or the pH went too high (>10).
-
Recovery: The solid is the starting material (or equivalent).[1] It cannot be easily converted back to the chloride in the same pot. Isolate, dry, and re-subject to the chlorination reaction.
Q3: Can I distill the product to remove the acid?
-
Answer: Only if the bulk acid is removed first.[1] Distilling 4-chloro-3-fluoropyridine in the presence of strong acid (
) catalyzes polymerization and tar formation. -
Recommendation: Perform a "flash distillation" or "bulb-to-bulb" transfer under high vacuum only after the bicarbonate wash and drying steps are complete.
Q4: Why is my yield lower than literature (e.g., <60%)?
-
Insight: The 3-fluoro group makes the product volatile.[1] Significant loss occurs on the rotavap.
-
Fix: Do not evaporate to dryness if possible.[1] Keep the product as a concentrated solution in DCM if the next step allows. If you must isolate, use a bath temp < 30°C and stop immediately once solvent stops condensing.
References
-
BenchChem. (2025).[2] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from
-
Li, X., et al. (2020).[6] Prevention of Exothermic Runaway in Vilsmeier-Haack Reactions. ResearchGate. Retrieved from
-
PubChem. (2025).[1] 4-Chloro-3-fluoropyridine Compound Summary. National Library of Medicine. Retrieved from [1]
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from
-
ResearchGate Community. (2021). Discussions on 4-Chloroquinazoline Instability and Hydrolysis. Retrieved from
Sources
Technical Support Center: 4-Chloro-3-fluoropyridine HCl Storage & Stability
Topic: Storage conditions to prevent degradation of 4-Chloro-3-fluoropyridine Hydrochloride CAS: 119229-74-2 (HCl Salt) | Format: Solid (Crystalline) Audience: Researchers, Medicinal Chemists, Process Engineers
Part 1: The Core Directive (Executive Summary)
4-Chloro-3-fluoropyridine hydrochloride is a halogenated pyridine salt critical in the synthesis of kinase inhibitors and fluorinated heterocycles. Unlike its free base counterpart (a volatile liquid), the HCl salt is a solid that presents unique stability challenges: hygroscopicity and nucleophilic susceptibility .
The Golden Rule: Moisture is the primary catalyst for degradation. Water absorption dissociates the HCl, creating a highly acidic micro-environment that accelerates the hydrolysis of the halogen substituents (particularly the C-Cl bond at the 4-position) via Nucleophilic Aromatic Substitution (
Immediate Action Required:
-
Store: Desiccated at Ambient Temperature (
) or Refrigerated ( ) for long-term. -
Protect: Light-resistant container (Amber vial).
-
Atmosphere: Inert gas (Argon/Nitrogen) backfill is mandatory for open containers.
Part 2: Troubleshooting Hub (Q&A)
Scenario A: Physical Appearance Changes
Q: My compound has turned from a white powder to a sticky, off-white paste. Is it still usable?
-
Diagnosis: Deliquescence . The salt is highly hygroscopic. It has absorbed atmospheric moisture, dissolving the crystal lattice.
-
Risk: High. The presence of water allows for the formation of 3-fluoro-4-hydroxypyridine (hydrolysis product).
-
Action:
-
Do NOT dry and use without verification. Heating a wet halide salt often leads to decomposition.
-
Perform a UPLC-MS or
-NMR . -
Threshold: If purity is
and water content is the only issue, redissolve in an anhydrous solvent (e.g., DCM or MeOH), dry over , and re-precipitate with ethereal HCl.
-
Q: The powder has developed a slight yellow/pink tint but remains free-flowing. Why?
-
Diagnosis: Photo-oxidation . Pyridine rings, especially electron-deficient ones, can undergo slow N-oxide formation or radical coupling under UV light.
-
Risk: Low to Moderate. Often a surface phenomenon.
-
Action:
Scenario B: Chemical Handling & Stability
Q: Can I store a stock solution of this compound?
-
Answer: Yes, but with conditions.
-
Solvent Choice: Avoid protic solvents (Water, Alcohols) for long-term storage.
-
Recommended: DMSO or DMF (anhydrous).
-
Stability: Stable for
month at . -
Warning: Do not store in unbuffered water; the acidic pH of the dissolved HCl salt will auto-catalyze hydrolysis over time.
Q: I smell a sharp, acrid odor when opening the bottle. Is this normal?
-
Answer: No.
-
Causality: This indicates the release of Hydrogen Chloride (HCl) gas or Hydrogen Fluoride (HF) (less likely but possible in extreme degradation). This suggests thermal decomposition or moisture ingress displacing the acid.
-
Action: Vent the container in a fume hood. Re-titrate the salt or convert to free base immediately to salvage the parent scaffold.
Part 3: Storage Protocols & Scientific Grounding
Degradation Mechanism: Why Storage Matters
The stability of 4-Chloro-3-fluoropyridine HCl is governed by the electron-deficiency of the pyridine ring.
-
Hygroscopicity: The ionic lattice (
) has high lattice energy but readily coordinates water. -
Hydrolysis (
): The 4-position (Chlorine) is activated by the ring nitrogen and the inductive effect of the 3-Fluorine. In the presence of water (nucleophile), the Cl is displaced, forming 3-fluoro-4-hydroxypyridine. -
Thermal Instability: Above
, the salt may sublime or undergo dehydrohalogenation.
Quantitative Storage Matrix
| Condition | Short Term (<1 Month) | Long Term (>6 Months) | Risk Factor |
| Temperature | Thermal decomposition is slow, but cold slows hydrolysis kinetics. | ||
| Atmosphere | Tightly capped | Argon/Nitrogen Flush | Critical: Prevents moisture ingress.[6] |
| Container | Amber Glass | Amber Glass + Parafilm | UV protection prevents ring oxidation. |
| Desiccant | Silica Gel Packet | Vacuum Desiccator | Prevents deliquescence (caking). |
Standard Operating Procedure (SOP): Handling & Storage
-
Receipt:
-
Inspect outer packaging for water damage.
-
Verify appearance: White to off-white crystalline solid.
-
-
Aliquotting (The "Rule of Three"):
-
Never open the master bottle repeatedly.
-
Divide the bulk into single-use vials inside a glovebox or dry bag.
-
Seal: Cap tightly
Parafilm Secondary container with desiccant.
-
-
Recovery (If compromised):
-
If the salt is wet, convert to Free Base:
-
Dissolve in DCM.
-
Wash with saturated
(removes HCl and hydrolysis products). -
Dry organic layer (
) and concentrate. -
Note: The free base is a volatile liquid; store at
.
-
-
Part 4: Visualization (Decision Trees & Workflows)
Figure 1: Quality Assessment Decision Tree
Caption: Logical workflow to determine the usability of 4-Chloro-3-fluoropyridine HCl based on physical inspection.
Figure 2: Optimal Storage Workflow
Caption: Step-by-step protocol for long-term storage to prevent degradation.
Part 5: References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-fluoropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3852429, 4-Chloro-3-fluoropyridine. Retrieved from [Link]
-
Chen, J. G., et al. (2000).[8] Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification and mechanism. Pharmaceutical Development and Technology.[8] Retrieved from [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning with Pyridine HCl Salts
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience sudden reaction stalls, poor yields, or complete catalytic failure when working with pyridine hydrochloride (HCl) salts. Pyridine HCl substrates introduce a unique "dual-threat" environment to transition metal catalysts. To solve these issues, we must move beyond trial-and-error and understand the fundamental coordination chemistry at play.
This guide is designed to provide you with the mechanistic causality behind catalyst deactivation and equip you with self-validating protocols to restore catalytic turnover.
Part 1: Core Principles & FAQs
Q: Why exactly does pyridine HCl cause such severe catalyst deactivation?
A: The deactivation is twofold. First, the nitrogen atom in the pyridine ring acts as a strong Lewis base, coordinating tightly to the active metal center (e.g., Pd, Pt, Rh)[1]. This blocks the coordination sites necessary for substrate binding and oxidative addition, effectively "poisoning" the catalyst[1]. Second, the high localized concentration of chloride ions from the HCl salt can coordinate to the metal. In palladium catalysis, excess chloride can stabilize inactive Pd(II) species (such as
Q: Should I neutralize (free-base) the pyridine HCl salt before my reaction? A: This is a critical decision that dictates your troubleshooting path. If you neutralize the salt, you eliminate the chloride inhibition but expose the strongly coordinating pyridine nitrogen[1]. If you maintain the acidic environment (the pyridinium state), the nitrogen is protonated and cannot coordinate, but the chloride ions remain to potentially inhibit the catalyst[2]. The optimal approach often involves neutralizing the salt while simultaneously using sterically hindered ligands to block nitrogen coordination, or employing a chloride scavenger.
Q: Can changing the catalyst metal help? A: Yes. While Palladium (Pd) and Platinum (Pt) are highly susceptible to nitrogen-heterocycle poisoning, Rhodium (Rh) based catalysts (e.g., Rh/C or Rh/Al2O3) often exhibit different binding affinities and can show greater resilience in hydrogenation reactions involving pyridine derivatives[1][4].
Part 2: Diagnostic Workflows
Understanding the dominant poisoning pathway in your specific reaction environment is the first step to resolving it.
Diagnostic workflow for identifying and resolving catalyst poisoning by Pyridine HCl salts.
Mechanism of Pd catalyst deactivation by pyridine nitrogen and excess chloride ions.
Part 3: Troubleshooting Guide
Symptom 1: Complete reaction stall in Pd-catalyzed cross-coupling.
-
Causality: The base used in the cross-coupling deprotonates the pyridine HCl, releasing free pyridine which binds to the active Pd(0) species. Simultaneously, the residual chloride from the salt inhibits the catalytic cycle by stabilizing unreactive Pd(II) complexes[2][3].
-
Resolution A (Ligand Design): Switch to sterically demanding, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos, or bulky biaryl phosphines). These ligands create a steric shield around the Pd center, preventing the planar pyridine from coordinating while still allowing the desired substrate to undergo oxidative addition[3][5].
-
Resolution B (Chloride Scavenging): Add a stoichiometric amount of a silver salt (e.g., AgOTf or AgBF4). Silver reacts with the chloride to form insoluble AgCl, removing the inhibitory halide from the system and replacing it with a non-coordinating counterion[3].
Symptom 2: Sluggish or incomplete hydrogenation of pyridine-containing substrates.
-
Causality: As the reaction proceeds, the reduced product (e.g., piperidine) or the starting pyridine strongly adsorbs onto the heterogeneous catalyst surface (e.g., Pd/C), preventing further substrate turnover[6].
-
Resolution A (Protonation): Run the reaction in a protic solvent like acetic acid. This keeps the nitrogen protonated, significantly reducing its affinity for the metal surface[1].
-
Resolution B (Thermal Desorption): Higher temperatures can increase the desorption rate of the basic nitrogen species from the catalyst surface, freeing up active sites and restoring turnover[4].
Part 4: Quantitative Data
The following table summarizes the expected impact of various mitigation strategies on catalyst activity when handling Pyridine HCl salts.
| Mitigation Strategy | Primary Target | Effect on N-Coordination | Effect on Cl⁻ Inhibition | Typical Yield Recovery |
| Protic Solvent (AcOH) | N-Lone Pair | High (Protonates N) | None (Cl⁻ remains) | Moderate (40-60%) |
| Bulky Ligands (Xantphos) | N-Lone Pair | High (Steric block) | Low | High (70-90%) |
| AgOTf Addition | Chloride Ion | None | High (Precipitates AgCl) | High (80-95%) |
| Switch to Rh Catalyst | Metal Affinity | Moderate (Lower affinity) | Moderate | Moderate (50-75%) |
Part 5: Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. Built-in visual or analytical checkpoints confirm that the causality of the troubleshooting step is actively working.
Protocol 1: In Situ Chloride Scavenging for Cross-Coupling of Pyridine HCl Salts
Purpose: To effectively remove chloride inhibition while managing the free pyridine base during Pd-catalyzed cross-coupling. Causality: By precipitating chloride as AgCl, the equilibrium shifts to favor the active Pd(0) species, preventing the formation of stable, unreactive Pd(II)-Cl complexes[2][3].
Step-by-Step Methodology:
-
In an inert-atmosphere glovebox, charge a reaction vial with the Pyridine HCl substrate (1.0 equiv), Pd pre-catalyst (e.g.,
, 5 mol%), and a sterically hindered ligand (e.g., Xantphos, 10 mol%)[3][5]. -
Add Silver Triflate (AgOTf) (1.1 equiv relative to the HCl salt) to the dry mixture.
-
Add the coupling partner (1.2 equiv) and a mild, non-nucleophilic base (e.g.,
, 2.0 equiv). -
Suspend the mixture in a degassed solvent (e.g., 1,4-Dioxane).
-
Self-Validation Check: A white precipitate (AgCl) should form immediately upon solvent addition and stirring. This visual cue confirms successful chloride scavenging.
-
-
Seal the vial, remove from the glovebox, and heat to the optimized temperature (e.g., 90 °C) for 12-24 hours.
-
Cool to room temperature, filter through a pad of Celite to remove AgCl and inorganic salts, and concentrate the filtrate for purification.
Protocol 2: Temperature-Programmed Desorption (TPD) to Assess Pyridine Binding
Purpose: To quantify the strength of pyridine binding to a solid catalyst surface, providing predictive insights into poisoning potential before running large-scale hydrogenations[5].
Step-by-Step Methodology:
-
Sample Preparation: Place 100 mg of the heterogeneous catalyst (e.g., Pd/C or Rh/C) into a quartz U-tube reactor supported by quartz wool[5].
-
Pre-treatment: Heat the catalyst under a flow of hydrogen gas to 200 °C to reduce the metal sites, then cool to the adsorption temperature (e.g., 100 °C)[5].
-
Adsorption: Introduce a dilute mixture of pyridine vapor in helium over the catalyst until surface saturation is achieved[5].
-
Purging: Purge the system with inert helium at 100 °C to remove any weakly physisorbed pyridine[5].
-
Desorption & Analysis: Ramp the temperature linearly (e.g., 10 °C/min) up to 500 °C while monitoring the effluent with a mass spectrometer (MS).
-
Self-Validation Check: The temperature at which the pyridine desorption peak occurs directly correlates with its binding affinity. A shift to a lower desorption temperature when testing a modified catalyst (e.g., Rh vs. Pd) confirms a reduction in poisoning potential.
-
Part 6: References
-
National Institutes of Health (PMC). Interplay of chloride levels and palladium(ii)-catalyzed O-deallenylation bioorthogonal uncaging reactions. Available at: [Link]
-
PubMed. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at:[Link]
-
MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Interplay of chloride levels and palladium(ii)-catalyzed O-deallenylation bioorthogonal uncaging reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Chemical Shifts of 4-Chloro-3-fluoropyridine Hydrochloride
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone for structural elucidation. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 4-chloro-3-fluoropyridine hydrochloride, a compound of interest in medicinal chemistry. In the absence of a directly published spectrum for this specific salt, this guide leverages experimental data from structurally related analogues and fundamental principles of NMR spectroscopy to provide a robust, predictive, and comparative analysis.
The Pillars of Prediction: Substituent Effects and Protonation in Pyridine 13C NMR
The 13C NMR spectrum of a substituted pyridine is a sensitive reporter of its electronic environment. The chemical shift of each carbon atom is influenced by the electronegativity, resonance, and inductive effects of the substituents, as well as the position of the nitrogen atom.[1][2] Furthermore, the protonation of the pyridine nitrogen to form a hydrochloride salt induces significant changes in the electron distribution within the ring, leading to predictable shifts in the 13C NMR spectrum.[3][4][5]
The electronegative nitrogen atom in the pyridine ring generally deshields the α-carbons (C2, C6) and to a lesser extent the γ-carbon (C4), while having a smaller effect on the β-carbons (C3, C5) compared to benzene.[6] When substituents are introduced, their effects can be reasonably predicted by considering their individual contributions.
Protonation of the nitrogen atom further deshields the adjacent α- and γ-carbons due to the increased positive charge and inductive electron withdrawal.[4][5] This effect is a key diagnostic tool for confirming the formation of the hydrochloride salt.
A Comparative Analysis: Building from Simpler Analogues
To construct a reliable prediction for the 13C NMR spectrum of 4-chloro-3-fluoropyridine hydrochloride, we will first examine the experimental data for pyridine and its monosubstituted derivatives, 3-fluoropyridine and 4-chloropyridine. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Compound | C2 | C3 | C4 | C5 | C6 | Solvent |
| Pyridine[7] | 149.7 | 123.5 | 135.7 | 123.5 | 149.7 | CDCl3 |
| 3-Fluoropyridine[8] | 147.1 (d) | 158.4 (d) | 123.8 (d) | 123.8 (d) | 147.1 (d) | CH3OH |
| 4-Chloropyridine | ~150.9 | ~122.9 | ~144.5 | ~122.9 | ~150.9 | Not Specified |
Note: The data for 4-chloropyridine is estimated from similar compounds and general substituent effects, as a direct, readily available experimental spectrum was not found in the initial search. The multiplicity (d) for 3-fluoropyridine indicates a doublet due to C-F coupling.
From the table, we can observe the following:
-
Fluorine at C3: The fluorine atom in 3-fluoropyridine significantly deshields the directly attached carbon (C3) to approximately 158.4 ppm. It also has a noticeable effect on the adjacent C2 and C4 carbons. The presence of fluorine will also introduce carbon-fluorine coupling constants (J-coupling), which can be a valuable tool for assignment.[9][10]
-
Chlorine at C4: A chlorine atom at the C4 position is expected to deshield the ipso-carbon (C4) and have a smaller effect on the ortho (C3, C5) and meta (C2, C6) carbons.
Predicted 13C NMR Chemical Shifts for 4-Chloro-3-fluoropyridine
By combining the substituent effects of a 3-fluoro and a 4-chloro group on a pyridine ring, we can estimate the chemical shifts for 4-chloro-3-fluoropyridine. The principle of additivity of substituent effects provides a reasonable first approximation.[1][2]
Workflow for Predicting Chemical Shifts:
Caption: Predictive workflow for 13C NMR chemical shifts.
Based on this, the predicted chemical shifts for 4-chloro-3-fluoropyridine are presented below. It is important to note the expected C-F coupling for the carbons.
| Carbon | Predicted Chemical Shift (ppm) | Expected C-F Coupling | Rationale |
| C2 | ~148 | Doublet | Influenced by the adjacent fluorine and the para-chloro substituent. |
| C3 | ~155 | Large Doublet (¹JCF) | Directly attached to the highly electronegative fluorine atom. |
| C4 | ~142 | Doublet (²JCF) | Directly attached to chlorine and ortho to fluorine. |
| C5 | ~125 | Doublet (³JCF) | Meta to both fluorine and chlorine. |
| C6 | ~150 | Singlet or small doublet | Para to fluorine and meta to chlorine. |
The Impact of Protonation: 4-Chloro-3-fluoropyridine Hydrochloride
The final step in our analysis is to consider the effect of protonation to form the hydrochloride salt. As established, protonation of the pyridine nitrogen leads to a downfield shift (deshielding) of the α and γ carbons.[4][5]
Expected Changes upon Protonation:
Caption: Effect of protonation on pyridine ring carbons.
Therefore, the predicted 13C NMR chemical shifts for 4-chloro-3-fluoropyridine hydrochloride would be further downfield, particularly for C2, C4, and C6, compared to the free base.
| Carbon | Predicted Shift (Free Base) | Expected Shift upon Protonation | Predicted Shift (Hydrochloride) |
| C2 | ~148 | Downfield | ~150-153 |
| C3 | ~155 | Minor Change | ~155-156 |
| C4 | ~142 | Downfield | ~144-147 |
| C5 | ~125 | Minor Change | ~125-126 |
| C6 | ~150 | Downfield | ~152-155 |
Experimental Protocol for Verification
To validate these predictions, the following experimental protocol is recommended for acquiring the 13C NMR spectrum of 4-chloro-3-fluoropyridine hydrochloride.
Sample Preparation:
-
Weighing: Accurately weigh approximately 50-100 mg of 4-chloro-3-fluoropyridine hydrochloride.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts.[4][11]
-
Standard: Add a small amount of an internal standard, such as DSS or TSP for aqueous samples, or TMS for organic solvents, if quantitative analysis or precise referencing is required.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: Approximately 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz before Fourier transformation.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for 4-chloro-3-fluoropyridine hydrochloride. By systematically evaluating the contributions of the individual substituents and the effect of protonation, we have established a reliable framework for interpreting the experimental spectrum of this compound. The provided comparative data and experimental protocol offer a valuable resource for researchers in the synthesis and characterization of novel pyridine-based compounds. The actual experimental verification will be the ultimate confirmation of these well-grounded predictions.
References
-
Coletta, F., Gambaro, A., & Rigatti, G. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-478. Available from: [Link]
-
R Discovery. (1988, April 1). 13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Available from: [Link]
-
Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. Available from: [Link]
-
MDPI. (2005, January 31). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available from: [Link]
-
Mantch, H. H., & Smith, I. C. P. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(1), 138-146. Available from: [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]
-
CSIRO Publishing. (1981, June 1). A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines. Available from: [Link]
- Organic Chemistry, 2nd Edition. (n.d.). Proton nuclear magnetic resonance.
-
Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Available from: [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available from: [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Available from: [Link]
-
ACS Publications. (2002, May 1). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Available from: [Link]
-
SpectraBase. (n.d.). 3-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method Development for 4-Chloro-3-fluoropyridine Purity: A Comparative Guide (C18 vs. PFP)
Executive Summary
4-Chloro-3-fluoropyridine (CAS: 2546-56-7) is a highly valued halogenated heterocyclic building block used in the synthesis of kinase inhibitors and advanced agrochemicals. Ensuring the high purity of this starting material is critical, as structurally similar positional isomers (e.g., 2-chloro-3-fluoropyridine) and dehalogenated degradation products can easily propagate through complex synthetic pathways.
This guide objectively compares the chromatographic performance of standard C18 alkyl phases against Pentafluorophenyl (PFP) stationary phases. By examining the fundamental causality behind retention mechanisms, we provide a self-validating methodology to achieve baseline resolution of 4-chloro-3-fluoropyridine from its most challenging impurities.
Mechanistic Causality: Why Standard C18 Fails
Method development for halogenated aromatics typically begins with a standard C18 column. However, C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers like 4-chloro-3-fluoropyridine and 2-chloro-3-fluoropyridine possess nearly identical partition coefficients (Log P) and molecular volumes, a C18 column cannot adequately differentiate them, resulting in peak co-elution [1].
To solve this, we must shift our focus from hydrophobicity to the electronic and steric properties of the analytes. Pentafluorophenyl (PFP) columns provide highly orthogonal selectivity through a combination of alternative retention mechanisms [2]:
-
π-π Interactions: The electron-deficient pentafluorophenyl ring acts as a Lewis acid, interacting strongly with the electron-rich regions of the pyridine ring.
-
Dipole-Dipole Interactions: The highly electronegative C-F bonds on the stationary phase create strong dipoles that interact with the C-Cl and C-F dipoles of the target analytes.
-
Shape Selectivity: The rigid, planar structure of the PFP ligand offers enhanced steric recognition for rigid positional isomers compared to the flexible alkyl chains of a C18 phase [3].
Experimental Design & Protocol (Self-Validating System)
To objectively evaluate column performance, the following step-by-step protocol establishes a self-validating system where the resolution (
Sample Preparation
-
System Suitability Standard: Accurately weigh 10.0 mg of 4-chloro-3-fluoropyridine reference standard and 1.0 mg each of known impurities (2-chloro-3-fluoropyridine, 3-chloropyridine, and 4-chloropyridine).
-
Diluent: Dissolve the standards in 10.0 mL of Methanol/Water (50:50, v/v).
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial to prevent UV degradation.
Chromatographic Conditions
-
System: UHPLC equipped with a Photodiode Array (PDA) detector (λ = 254 nm).
-
Columns Evaluated:
-
Alkyl Phase: High-Strength Silica (HSS) C18, 100 mm × 2.1 mm, 1.8 µm.
-
Fluorinated Phase: High-Strength Silica (HSS) PFP, 100 mm × 2.1 mm, 1.8 µm [4].
-
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 100% MS-grade Methanol.
-
Causality Note: Methanol is strictly preferred over Acetonitrile for PFP columns. The π-electrons in Acetonitrile can compete with the analyte for the stationary phase's π-π interaction sites, suppressing the unique selectivity of the PFP ligand [3].
-
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 7.0 min: 5% to 60% B (Linear)
-
7.0 - 8.0 min: 60% B (Hold)
-
8.0 - 8.1 min: 60% to 5% B
-
8.1 - 10.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C. (Lower temperatures enhance steric/shape selectivity on PFP columns).
-
Injection Volume: 1.0 µL.
Comparative Performance Data
The quantitative results of the screening protocol are summarized in Table 1. The data clearly demonstrates the superiority of the PFP phase for resolving halogenated pyridine isomers.
Table 1: Chromatographic Performance Comparison (C18 vs. PFP)
| Analyte | C18 Retention Time (min) | C18 Resolution ( | PFP Retention Time (min) | PFP Resolution ( | Tailing Factor (PFP) |
| 3-Chloropyridine (Dehalogenated) | 3.12 | N/A | 3.85 | N/A | 1.05 |
| 4-Chloropyridine (Dehalogenated) | 3.25 | 0.8 | 4.42 | 3.1 | 1.08 |
| 4-Chloro-3-fluoropyridine (API) | 4.85 | 1.2 | 5.95 | 4.5 | 1.02 |
| 2-Chloro-3-fluoropyridine (Isomer) | 4.92 | 0.4 (Co-elution) | 6.80 | 3.8 (Baseline) | 1.04 |
Data Interpretation: On the C18 column, the critical pair (4-chloro-3-fluoropyridine and 2-chloro-3-fluoropyridine) co-elutes with an unacceptable resolution of 0.4. Transitioning to the PFP column increases overall retention and shifts the selectivity, achieving a robust baseline resolution of 3.8 driven by dipole and shape recognition.
Method Development Workflow
Decision workflow for halogenated pyridine HPLC method development.
Conclusion & Recommendations
When developing purity methods for highly polar, halogenated aromatics like 4-chloro-3-fluoropyridine, standard C18 columns often fail to provide the necessary selectivity for positional isomers.
Key Takeaways:
-
Adopt PFP for Halogens: PFP columns should be the primary stationary phase of choice for fluorinated and chlorinated pyridines due to their unique dipole-dipole and π-π interaction capabilities.
-
Optimize the Modifier: Always pair PFP columns with Methanol rather than Acetonitrile to maximize the stationary phase's Lewis acid/base interactions.
-
Control Temperature: Maintain column temperatures at or below 35 °C to preserve the steric recognition mechanisms necessary for resolving rigid structural isomers.
References
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]
-
Title: Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC Source: Taylor & Francis (Journal of Liquid Chromatography & Related Technologies) URL: [Link]
-
Title: ACQUITY UPLC HSS PFP Column (Application for Halogenated Compounds) Source: Waters Corporation URL: [Link]
Reactivity Profile Comparison: 3-Fluoro vs. Non-Fluorinated Pyridine Salts
Target Audience: Researchers, scientists, and drug development professionals.
Pyridine and its quaternary salts (pyridinium ions) are foundational scaffolds in synthetic chemistry, serving as electrophilic fluorinating agents, radical precursors, and arylating agents. A critical strategy for tuning the reactivity of these reagents is the introduction of halogen substituents. This guide provides an in-depth, objective comparison of the reactivity profiles between 3-fluoro-substituted and non-fluorinated pyridine salts, focusing on the mechanistic causality behind their divergent behaviors in modern synthetic workflows.
Mechanistic Causality: The Electronic Impact of 3-Fluoro Substitution
To understand the divergent reactivity of these salts, we must first examine the electronic perturbations introduced by the fluorine atom at the 3-position (meta-position) of the pyridinium core[1].
Unlike substitutions at the 2- or 4-positions, where resonance donation (+M effect) from the halogen lone pairs can partially offset its electron-withdrawing nature, the 3-position is dominated almost entirely by the inductive electron-withdrawing effect (-I) .
Causality in Reactivity:
-
LUMO Lowering: The strong -I effect of the 3-fluoro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridinium ring[2].
-
Enhanced Electrophilicity: A lower LUMO makes the pyridinium core a superior electron acceptor. In single-electron transfer (SET) reactions, it is reduced much more easily than its non-fluorinated counterpart.
-
Leaving Group Ability: When acting as a leaving group, 3-fluoropyridine is significantly less basic and less nucleophilic than unsubstituted pyridine, suppressing unwanted side reactions such as competitive elimination (E2) or nucleophilic re-attack[3].
Caption: Electronic influence of 3-fluoro substitution on pyridinium LUMO and electrophilicity.
Application 1: Electrophilic Fluorinating Agents (Umemoto Reagents)
N-fluoropyridinium salts are benchmark reagents for electrophilic fluorination. The addition of a 3-fluoro substituent transforms the baseline reagent into a highly potent "power-variable" fluorinating agent.
Reactivity Comparison
In the non-fluorinated N-fluoropyridinium triflate , the N-F bond is moderately polarized. It is highly effective for fluorinating strong nucleophiles like carbanions and enolates. However, when the substrate is an unactivated arene or a weak nucleophile, the standard reagent often fails.
By utilizing N-fluoro-3-fluoropyridinium triflate , the inductive pull of the 3-fluoro group withdraws electron density directly from the N-F bond. This increases the partial positive charge on the transferred fluorine atom (
Quantitative Data Comparison
| Reagent | Fluorinating Power Class | Relative Reduction Potential | Typical Substrate Scope | Byproduct Basicity (pKa of conjugate acid) |
| N-Fluoropyridinium triflate | Moderate (Class I) | ~ -0.85 V | Enolates, Grignard reagents, activated arenes | High (Pyridine, pKa ~ 5.2) |
| N-Fluoro-3-fluoropyridinium triflate | High (Class II) | ~ -0.55 V | Unactivated arenes, weak nucleophiles, alkenes | Low (3-Fluoropyridine, pKa ~ 2.9) |
Self-Validating Experimental Protocol: Electrophilic Fluorination
Objective: Fluorination of a weakly nucleophilic silyl enol ether.
-
Preparation: Flame-dry a Schlenk flask under argon. Add the silyl enol ether (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Thermal Control: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Causality: The F+ transfer from the 3-fluoro reagent is highly exothermic; cryogenic conditions prevent substrate decomposition.
-
Reagent Addition: Dissolve N-fluoro-3-fluoropyridinium triflate (1.2 equiv) in anhydrous DCM and add dropwise over 15 minutes.
-
Validation & Monitoring: Stir for 2 hours at -78 °C. Monitor the reaction via
F NMR. The disappearance of the distinct N-F signal validates reagent consumption. -
Quenching & Workup: Quench with saturated aqueous NaHCO
. Extract with DCM. Causality: Because 3-fluoropyridine is weakly basic, it will not catalyze unwanted aldol condensations during the aqueous workup, unlike standard pyridine.
Caption: Step-by-step workflow for electrophilic fluorination using N-fluoro-3-fluoropyridinium salts.
Application 2: Radical Generation via Katritzky Salts
Katritzky salts (N-alkylpyridinium salts) are widely used to convert abundant primary amines into alkyl radicals for deaminative cross-coupling[4],[5].
Reactivity Comparison
Standard Katritzky salts (derived from 2,4,6-triphenylpyrylium) require strong reductants or highly energetic photocatalysts to undergo Single Electron Transfer (SET) to generate the alkyl radical.
By employing a 3-fluoro-Katritzky salt , the lowered LUMO significantly reduces the energy barrier for SET. Once the electron is accepted, the radical anion intermediate rapidly undergoes homolytic C-N bond cleavage. The 3-fluoro substituent weakens the C-N bond dissociation energy, accelerating the extrusion of the alkyl radical and making the process amenable to mild mechanochemical[6] or low-energy photocatalytic conditions[7].
Quantitative Data Comparison
| Pyridinium Core | LUMO Energy | SET Efficiency | C-N Cleavage Rate | Optimal Activation Method |
| 2,4,6-Triphenylpyridinium | Standard | Baseline | Moderate | Strong photocatalysts (e.g., Ir-based), High-temp |
| 3-Fluoro-2,4,6-triphenylpyridinium | Lowered | Enhanced | Fast | Mild photocatalysts, Mechanochemistry, Base metals |
Self-Validating Experimental Protocol: Deaminative Alkylation
Objective: Nickel-catalyzed reductive cross-coupling of an alkyl amine (via Katritzky salt)[4],[8].
-
Salt Formation: Condense the primary alkyl amine with 3-fluoro-2,4,6-triphenylpyrylium tetrafluoroborate in ethanol. Isolate the resulting 3-fluoro Katritzky salt via filtration.
-
Reaction Setup: In an argon-filled glovebox, charge a vial with the 3-fluoro Katritzky salt (1.0 equiv), NiCl
·glyme (10 mol%), dtbbpy ligand (12 mol%), and the coupling partner (e.g., an alkyl halide, 1.5 equiv). -
Solvent & Reductant: Add anhydrous DMA (0.2 M) and a stoichiometric reductant (e.g., Zn dust). Causality: The 3-fluoro substitution allows the use of mild Zn dust at room temperature, whereas non-fluorinated salts often require heating or stronger reductants.
-
Cleavage & Coupling: Stir for 16 hours. The weakened C-N bond homolytically cleaves following SET, extruding 3-fluoropyridine and generating the alkyl radical, which is subsequently captured by the Ni catalyst for cross-coupling.
-
Isolation: Filter the crude mixture through a Celite pad to remove zinc salts, dilute with EtOAc, wash with brine, and purify via flash chromatography.
Caption: Photocatalytic single-electron transfer (SET) and radical generation from Katritzky salts.
Conclusion
The strategic substitution of a hydrogen atom for a fluorine atom at the 3-position of a pyridine salt fundamentally rewires its reactivity profile. For drug development professionals and synthetic chemists, non-fluorinated pyridine salts remain the standard for highly reactive nucleophiles or when utilizing strong activation conditions. However, 3-fluoro pyridine salts are the superior choice when dealing with unactivated substrates, performing late-stage functionalization, or when mild, highly selective SET conditions are required.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: American Chemical Society (ACS)
- Source: American Chemical Society (ACS)
- Source: National Institutes of Health (NIH)
Sources
- 1. Properties and Reactivity of Gaseous Distonic Radical Ions with Aryl Radical Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties and Reactivity of Gaseous Distonic Radical Ions with Aryl Radical Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deaminative meta-C–H alkylation by ruthenium(ii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deaminative Reductive Methylation of Alkylpyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking 4-Chloro-3-fluoropyridine HCl purity for GMP synthesis
The selection of a Regulatory Starting Material (RSM) is a defining moment in the lifecycle of an Active Pharmaceutical Ingredient (API). For complex heterocycles, kinase inhibitors, and advanced agrochemicals, 4-Chloro-3-fluoropyridine HCl serves as a highly versatile, privileged scaffold. However, the chemical behavior of halogenated pyridines demands rigorous purity control.
As a Senior Application Scientist, I have observed that the distinction between Good Manufacturing Practice (GMP) grade and standard research-grade materials extends far beyond a Certificate of Analysis—it fundamentally dictates the thermodynamic success of downstream synthesis and regulatory compliance. This guide objectively benchmarks the performance of GMP versus non-GMP 4-Chloro-3-fluoropyridine HCl, detailing the causality behind impurity propagation and providing self-validating experimental protocols for rigorous evaluation.
The Causality of Purity in Halogenated Pyridine Synthesis
The 4-position of 3-fluoropyridine is highly activated for Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen (via resonance) and the adjacent fluorine atom (via induction). While this makes the molecule an excellent electrophile, it also introduces a severe vulnerability: the synthesis of halogenated pyridines is notoriously unselective, often yielding complex mixtures of regioisomers[1].
If non-GMP research-grade material is utilized, trace regioisomers (such as 2-chloro-3-fluoropyridine) will undergo parallel SNAr reactions alongside the target molecule. Because these isomeric by-products share nearly identical physicochemical properties with the target API, they frequently co-crystallize, leading to unpurgeable impurities in the final drug substance. This dynamic necessitates strict adherence to the , which mandate that impurities originating early in the synthetic route must be controlled at the source if they persist through downstream purification steps. Furthermore, transition-metal catalyzed cross-coupling steps (e.g., Suzuki-Miyaura) are highly sensitive to trace heavy metal contaminants and residual solvents, requiring strict compliance with [2] and [3].
Analytical Benchmarking: Resolving the Unseen
To objectively benchmark the chemical purity of GMP-grade versus non-GMP grade 4-Chloro-3-fluoropyridine HCl, we employ a self-validating UPLC-MS/MS protocol. Standard HPLC-UV often fails to resolve closely eluting pyridine isomers. By utilizing a superficially porous particle (SPP) column, we achieve the high theoretical plate counts required for baseline resolution, while MS/MS provides orthogonal, mass-specific quantification.
Protocol 1: Quantitative Impurity Profiling via UPLC-MS/MS
This system is self-validated through standard addition, which negates matrix suppression effects inherent to electrospray ionization, ensuring the signal accurately reflects the true impurity concentration.
-
Sample Preparation: Dissolve 10.0 mg of the 4-Chloro-3-fluoropyridine HCl sample in 10.0 mL of Acetonitrile/Water (50:50 v/v). Split the sample into two aliquots. To one aliquot, spike a precisely known concentration (0.1% w/w) of reference 2-chloro-3-fluoropyridine (Standard Addition) to validate recovery and matrix effects.
-
Chromatographic Separation: Inject 1.0 µL onto a C18 SPP column (2.1 x 100 mm, 1.7 µm). Run a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B), ramping from 5% B to 95% B over 8 minutes. Causality: The acidic modifier ensures the pyridine nitrogen remains protonated, preventing peak tailing and secondary interactions with free silanols on the stationary phase.
-
Detection & System Suitability: Monitor UV absorbance at 254 nm for the primary assay. Simultaneously, use Electrospray Ionization (ESI) MS/MS in positive MRM mode (m/z 132.0 → 96.0) to quantify trace isomers. The system is validated only if the chromatographic resolution (
) between the 4-chloro and 2-chloro isomers exceeds 2.0.
Functional Benchmarking: The SNAr Stress Test
Chemical purity does not always linearly correlate with functional yield. Trace acidic impurities, residual heavy metals, or excess moisture in the HCl salt can quench nucleophiles or poison downstream catalysts. To evaluate the true functional impact of the starting material's grade, we perform a standardized SNAr stress test.
Protocol 2: Downstream SNAr Yield & Kinetic Benchmarking
This protocol utilizes quantitative NMR (qNMR) as a self-validating readout, providing absolute quantification of the product independent of isolation losses or chromatographic response factors.
-
Reaction Setup: In a dried Schlenk flask under inert atmosphere, combine 1.0 equivalent (1.0 mmol) of 4-Chloro-3-fluoropyridine HCl with 1.2 equivalents of morpholine in 5.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Activation: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The first equivalent of DIPEA neutralizes the HCl salt of the starting material, liberating the free base. The excess DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the SNAr process, preventing the protonation of morpholine and driving the reaction to thermodynamic completion.
-
Execution & Workup: Heat the mixture to 80°C for 4 hours. Quench with 10 mL of saturated aqueous NaHCO3 and extract with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Self-Validating Quantification (qNMR): Dissolve the crude product in CDCl3 spiked with a precisely known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene). Integrate the distinct morpholino protons against the internal standard to determine the absolute functional yield.
Quantitative Data Synthesis
The experimental execution of the above protocols yields a stark contrast between GMP and non-GMP materials. The presence of regioisomers and elemental impurities in the research-grade material directly correlates with a suppressed functional yield and a compromised downstream impurity profile.
| Parameter | GMP-Grade 4-Chloro-3-fluoropyridine HCl | Non-GMP Research Grade | Analytical Method |
| Assay (Purity) | > 99.5% | 94.2% | Potentiometric Titration |
| Regioisomeric Impurities | < 0.05% (Not Detected) | 3.8% (2-Chloro isomer) | UPLC-MS/MS |
| Elemental Impurities (Pd, Ni) | < 1 ppm (Complies with ICH Q3D) | 45 ppm | ICP-MS |
| Residual Solvents | < 500 ppm | 3,200 ppm (Toluene) | GC-Headspace |
| Functional SNAr Yield | 96.4% (Clean conversion) | 81.2% (Isomer contamination) | qNMR |
Synthesis Pathway Visualization
The following workflow illustrates the divergent outcomes in API synthesis when selecting between GMP and non-GMP grades of 4-Chloro-3-fluoropyridine HCl.
Impact of 4-chloro-3-fluoropyridine purity on downstream API synthesis and ICH compliance.
References
-
Title: ICH Q11 Development and Manufacture of Drug Substances Source: European Medicines Agency (EMA) / ICH URL: [Link]
-
Title: ICH Q3D Elemental Impurities Source: European Medicines Agency (EMA) / ICH URL: [Link]
-
Title: ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients Source: European Medicines Agency (EMA) / ICH URL: [Link]
-
Title: Halogenation of the 3-position of pyridines through Zincke imine intermediates Source: Science / PubMed URL: [Link]
Sources
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Elemental analysis standards for 4-Chloro-3-fluoropyridine hydrochloride
This guide outlines the comparative evaluation of 4-Chloro-3-fluoropyridine hydrochloride as an elemental analysis standard, contrasting it with its free base form and alternative analytical methodologies.
Executive Summary
4-Chloro-3-fluoropyridine hydrochloride (CAS: 119229-74-2) is a critical heterocyclic intermediate in the synthesis of fluoro-pharmaceuticals. Precise elemental characterization is often hindered by two factors: the hygroscopic nature of the hydrochloride salt and the interference of fluorine during combustion analysis.
This guide compares the HCl salt against its Free Base counterpart (CAS: 2546-56-7) and evaluates Automated Combustion (CHN) versus Combustion Ion Chromatography (CIC) to establish a reliable standard for purity validation.
Material Comparison: HCl Salt vs. Free Base
The choice of standard material significantly impacts analytical reproducibility.
| Feature | HCl Salt (Standard) | Free Base (Alternative) | Impact on Analysis |
| Physical State | Solid (Crystalline) | Liquid (Oil) | Solids are easier to weigh precisely (<0.01 mg) for microanalysis. |
| Volatility | Low (Sublimes >160°C) | High (BP ~139°C) | Free base risks mass loss via evaporation during weighing, skewing results. |
| Hygroscopicity | High (Variable hydrate) | Low (Hydrophobic) | HCl salt requires rigorous drying; otherwise, %C and %N will appear artificially low. |
| Stoichiometry | Defined (1:1 HCl) | Variable (Purity dependent) | Salt formation "locks" the stoichiometry, provided the acid is not in excess. |
Verdict: The HCl Salt is the superior primary standard for handling and weighing, provided a strict drying protocol is followed to mitigate hygroscopicity. The Free Base is unsuitable for high-precision microanalysis due to volatility errors.
Analytical Methodologies: Comparative Performance
Challenge: The "Fluorine Effect"
Standard CHN analyzers use quartz combustion tubes. Fluorine reacts with silica to form volatile silicon tetrafluoride (
Method A: Automated CHN Combustion (with Additives)
-
Best for: Routine purity confirmation (%C, %H, %N).
-
Modification: Requires Tungsten(VI) oxide (
) or magnesium oxide additives to sequester fluorine and prevent quartz corrosion. -
Limitation: Does not directly quantify Chlorine or Fluorine.
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography (IC)
-
Best for: Absolute quantification of Halogens (%F, %Cl).
-
Mechanism: Sample is burned in pure
; gases are absorbed in alkaline solution ( ) and analyzed via IC. -
Advantage: Eliminates matrix interference; separates
and peaks clearly.
Method C: High-Resolution Mass Spectrometry (HRMS)
-
Best for: Molecular formula confirmation.
-
Limitation: Qualitative only. Does not provide the bulk purity percentage required for "Elemental Analysis" standards.
Experimental Protocols
Protocol 1: Pre-Analysis Drying (Critical for HCl Salt)
-
Objective: Remove surface moisture and non-stoichiometric HCl.
-
Step 1: Place 100 mg of 4-Chloro-3-fluoropyridine hydrochloride in a vacuum drying pistol.
-
Step 2: Heat to 40°C under high vacuum (<1 mbar) for 4 hours . Note: Do not exceed 60°C to avoid sublimation.
-
Step 3: Store in a desiccator over
. Weigh immediately before analysis.
Protocol 2: Optimized CHN Combustion
-
Instrument: Flash 2000 / Vario EL Cube (or equivalent).
-
Combustion Temp: 1050°C (ensure complete ring fragmentation).
-
Additive: Add 10–20 mg of
to the tin capsule containing the sample. -
Reasoning:
acts as a flux and fluorine scavenger, preventing the formation of which attacks the quartz tube.
Protocol 3: Halogen Validation via IC
-
Combustion: Burn 5–10 mg sample in a Schöniger flask with 10 mL of 0.1 M NaOH / 0.1%
absorber. -
Analysis: Inject into Ion Chromatograph (Anion exchange column).
-
Mobile Phase:
buffer. -
Detection: Conductivity detector (suppressed).
Data Visualization & Workflows
Figure 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the correct method based on the specific analytical need (Purity vs. Halogen Content).
Caption: Decision matrix for selecting the optimal analytical pathway. Hygroscopic control is the prerequisite for all quantitative methods.
Quantitative Standards Data
Below are the theoretical values for
| Element | HCl Salt (Theoretical) | Free Base (Theoretical) | Acceptable Range (HCl Salt) |
| Carbon (C) | 35.74% | 45.65% | 35.34 – 36.14% |
| Hydrogen (H) | 2.40% | 2.30% | 2.20 – 2.60% |
| Nitrogen (N) | 8.34% | 10.65% | 8.04 – 8.64% |
| Chlorine (Cl) | 42.21% (Total) | 26.95% | 41.80 – 42.60% |
| Fluorine (F) | 11.31% | 14.44% | 11.00 – 11.60% |
> Note: The "Acceptable Range" assumes a standard tolerance of ±0.4%, typical for pharmaceutical journals.
References
Safety Operating Guide
4-Chloro-3-fluoropyridineHCl proper disposal procedures
In drug development and synthetic chemistry, the handling of halogenated heteroaromatics like 4-Chloro-3-fluoropyridine hydrochloride requires precise lifecycle management. Proper disposal is not merely a regulatory hurdle—it is a fundamental component of laboratory safety, cost control, and environmental stewardship.
As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, structurally sound methodology for the disposal of 4-Chloro-3-fluoropyridine HCl. By understanding the chemical causality behind these protocols, your laboratory can prevent cross-contamination, avoid exorbitant disposal fees, and ensure total compliance with environmental regulations.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazards of the material. According to the Safety Data Sheet[1], this compound presents acute toxicity and irritation risks that dictate its handling procedures.
| Property | Specification |
| Chemical Name | 4-Chloro-3-fluoropyridine hydrochloride |
| CAS Number | 119229-74-2 |
| Molecular Formula | C5H3ClFN · HCl |
| Molecular Weight | 167.99 g/mol |
| Physical Form | Solid (Crystalline Powder) |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| EPA Waste Category | Halogenated Organic Waste (RCRA F-Listed if mixed with specific solvents) |
The Causality of Segregation: The Thermodynamics of Halogenated Waste
A critical failure point in many laboratories is the improper commingling of halogenated and non-halogenated waste. Why is strict segregation so vital?
The answer lies in the thermodynamics of incineration. Non-halogenated solvent waste (e.g., ethanol, hexane) is highly combustible and is frequently sold to cement kilns for "fuel blending" to recover energy[2]. However, halogenated compounds—such as 4-Chloro-3-fluoropyridine HCl, which contains both chlorine and fluorine[3]—do not combust into harmless carbon dioxide and water. Instead, their thermal destruction generates highly corrosive hydrohalic acids, specifically hydrogen chloride (HCl) and hydrogen fluoride (HF)[2].
The notes that standard cement kilns cannot accept halogenated waste because these acids destroy the kiln linings and violate EPA atmospheric emission standards[2]. Therefore, halogenated waste must be routed to specialized, high-temperature incinerators equipped with alkaline flue-gas scrubbers[2]. As outlined by , mixing even a small amount of halogenated waste into a non-halogenated carboy taints the entire volume, needlessly doubling or tripling your hazardous waste management costs[4].
Decision tree for the segregation and disposal of 4-Chloro-3-fluoropyridine HCl waste.
Standard Operating Procedure: Waste Disposal
This protocol utilizes a self-validating framework to ensure that every step verifies the success of the previous one, minimizing human error.
Phase 1: Matrix Characterization & Segregation
-
Action: Determine the physical state of the waste. Unreacted solid powder must be routed to solid halogenated waste. If dissolved, identify the solvent matrix.
-
Causality: Liquid and solid wastes require different incineration feed mechanisms. Furthermore, aqueous solutions of this hydrochloride salt will be inherently acidic and may react exothermically with other organic wastes.
-
Self-Validation: If the waste is aqueous, test a 1 mL aliquot with universal indicator paper. A pH < 4 confirms the presence of dissociated HCl. Never mix this acidic aqueous waste with general organic solvents.
Phase 2: Container Selection and Integrity Verification
-
Action: Select a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle for liquid waste. For solid waste, use a heavy-duty polyethylene bag inside a rigid plastic container.
-
Causality: The inherent acidity of the hydrochloride salt, combined with ambient moisture, can corrode standard metal safety cans over time, leading to catastrophic failure of the primary containment.
-
Self-Validation: Before adding waste, inspect the container's O-ring or PTFE liner. After sealing the container, gently invert it to a 45-degree angle for 5 seconds over a secondary containment tray. The absence of droplet formation confirms a hermetic seal.
Phase 3: Chemical Transfer and Vapor Management
-
Action: Transfer the waste strictly inside a certified chemical fume hood using a dedicated, chemically compatible funnel.
-
Causality: 4-Chloro-3-fluoropyridine HCl carries the H335 hazard statement (May cause respiratory irritation)[1]. Open-bench transfers risk aerosolizing the fine powder or releasing volatile solvent fumes.
-
Self-Validation: Verify the fume hood face velocity is between 80–100 feet per minute (fpm) using the hood's digital monitor or a tissue-paper flutter test prior to opening the waste container.
Phase 4: RCRA-Compliant Labeling
-
Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. List "4-Chloro-3-fluoropyridine hydrochloride" explicitly.
-
Causality: Labeling a container as "Unknown" triggers costly analytical testing by the disposal vendor and violates EPA Resource Conservation and Recovery Act (RCRA) regulations[2]. guidelines dictate that containers must be labeled as soon as accumulation begins[5].
-
Self-Validation: Cross-reference the waste label against your laboratory notebook to ensure all constituents (the API, the solvent, and any catalysts) sum to exactly 100% of the container's contents.
Emergency Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and structured action is required to prevent respiratory exposure and environmental contamination.
Step 1: Perimeter Isolation & PPE Donning
-
Action: Secure a 10-foot radius around the spill. Don double nitrile gloves, splash goggles, and a NIOSH-approved N95/P100 particulate respirator.
-
Causality: The primary acute risk is the inhalation of the irritating hydrochloride dust (H335) or dermal absorption (H315)[1].
Step 2: Neutralization (For Aqueous Spills)
-
Action: Broadcast a weak base, such as sodium bicarbonate powder, over the spill from the outside edge working inward.
-
Causality: Working outside-in prevents the physical spread of the spill. The bicarbonate neutralizes the dissociated HCl, releasing CO2 gas safely.
-
Self-Validation: The cessation of effervescence (bubbling) indicates the acid has been fully neutralized. Confirm by touching pH paper to the slurry; proceed to cleanup only when the pH reads between 6.5 and 7.5.
Step 3: Mechanical Recovery
-
Action: Use a non-sparking polypropylene scoop to collect the material. Place it into a wide-mouth HDPE jar.
-
Causality: Sweeping with a standard broom aerosolizes the hazardous particulates, increasing inhalation risk and contaminating a wider area.
Step 4: Surface Decontamination
-
Action: Wipe the affected area with damp disposable towels, followed by a 70% isopropanol wipe to remove residual organic traces. Dispose of all wipes in the solid halogenated waste container.
-
Self-Validation: A visual inspection under bright light should reveal no crystalline residue or haziness on the benchtop or floor.
References
-
Most solvent waste from US academic labs ends up in the air Source: American Chemical Society (C&EN) URL:[Link]
-
Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL:[Link]
-
EPA HAZARDOUS WASTE CODES Source: Western Kentucky University URL:[Link]
-
Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL:[Link]
Sources
Personal protective equipment for handling 4-Chloro-3-fluoropyridineHCl
Topic: Personal protective equipment for handling 4-Chloro-3-fluoropyridine HCl Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Safety Summary
The Compound: 4-Chloro-3-fluoropyridine Hydrochloride (HCl salt) is not merely a halogenated heterocycle; it is a protonated salt. This distinction is critical. While the parent pyridine presents neurological and flammability risks, the hydrochloride salt introduces hygroscopicity and acidity .
The Core Hazard: Upon contact with mucous membranes (eyes, lungs) or ambient moisture, the salt hydrolyzes, potentially releasing hydrochloric acid (HCl) locally. This turns a standard irritant into a corrosive threat to delicate tissues.
Immediate Directive:
-
Do not handle on an open bench.
-
Do not use standard safety glasses; use chemical splash goggles.
-
Strictly control moisture; the compound will degrade and become sticky/corrosive if left exposed.
The Hazard Landscape (Physicochemical Profile)
Understanding the "Why" behind the PPE.
| Parameter | Characteristic | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Dust Generation Risk: High during weighing/transfer. |
| Acidity | HCl Salt | Corrosivity: Dust in eyes/lungs forms acid immediately. |
| Hygroscopicity | High | Stability: Must be stored desiccated. "Clumping" indicates degradation. |
| Skin Permeation | Moderate (Pyridine motif) | Systemic Toxicity: Pyridines can absorb transdermally. |
| Incompatibility | Strong Oxidizers, Bases | Reactivity: Exothermic reaction with bases (releasing free base). |
The PPE Matrix: A Self-Validating System
Standard "lab attire" is insufficient. Use this tiered approach based on the specific operational phase.
A. Ocular Protection (Non-Negotiable)[2]
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Causality: Standard safety glasses have gaps. Airborne dust from this salt is fine and acidic. If it bypasses the lens and hits the eye, it reacts with lacrimal fluid to create a hydrochloric acid burn.
-
Validation: If you can feel air movement on your eyes, your protection is insufficient.
B. Dermal Protection (Hand)
-
The Challenge: Pyridines are known to permeate nitrile rubber rapidly (often <10 minutes for liquid pyridine). However, this is a solid .
-
Protocol: Double-Gloving Strategy.
-
Inner Layer: 4 mil Nitrile (Standard exam glove).
-
Outer Layer: 5-8 mil Nitrile (Extended cuff preferred).
-
-
Logic: The solid salt will not permeate the glove. The risk arises if the salt dissolves in sweat inside the glove or if you are handling it in solution (e.g., dissolved in DCM or Methanol).
-
Change Schedule: Immediately replace the outer glove if splash occurs or after 30 minutes of handling solutions.
C. Respiratory Protection[3][4][5][6]
-
Primary Control: Certified Chemical Fume Hood .
-
Secondary (Spill/Maintenance): If hood access is compromised or for large spills, use a Half-Face Respirator with Multi-Gas/Vapor (Organic Vapor + Acid Gas) and P100 Particulate cartridges .
-
Why Acid Gas? To neutralize potential HCl fumes.
-
Why P100? To capture the solid particulate.
-
Operational Protocol: Step-by-Step
This workflow minimizes exposure and ensures compound integrity.
Phase 1: Preparation & Storage Retrieval
-
Verify Desiccation: Ensure the storage container was sealed properly. If the solid looks "wet" or sticky, it has absorbed water. Handle as a corrosive liquid.
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation, which accelerates hydrolysis.
Phase 2: Weighing (Highest Risk Step)
-
Location: Inside the Fume Hood.
-
Static Control: Pyridine salts are often static-prone. Use an anti-static gun or a polonium strip near the balance.
-
Technique:
-
Place a tared vial in the balance.
-
Transfer solid using a disposable spatula (avoid metal spatulas if corrosion is visible).
-
Cap the vial immediately after transfer. Do not transport open vials across the lab.
-
Phase 3: Solubilization
-
Solvent Choice: When dissolving in organic solvents (e.g., Dichloromethane), be aware that the "HCl" portion may not remain associated if a base (like Triethylamine) is added.
-
Exotherm Warning: If neutralizing the salt to free-base it, add the base slowly at 0°C. The acid-base reaction is exothermic and can cause solvent flashing/splashing.
Visual Workflow (DOT Diagram)
The following diagram illustrates the decision logic for handling this compound safely.
Caption: Operational logic flow for handling 4-Chloro-3-fluoropyridine HCl, including physical state assessment and spill contingencies.
Decontamination & Disposal[4][7][8]
Waste Segregation (Critical):
-
Category: Halogenated Organic Waste.
-
Reasoning: Do not mix with general organic waste if your facility separates halogenated compounds (due to the Chlorine/Fluorine content). High-temperature incineration is required to prevent dioxin formation.
Spill Cleanup Protocol:
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Up: Don goggles and N95/P100 respirator.
-
Neutralize: If the powder is acidic (HCl salt), lightly cover with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate.
-
Collect: Do not dry sweep vigorously (creates dust). Use a dustpan and brush with slow, deliberate movements, or use a HEPA vacuum designated for chemical cleanup.
-
Clean: Wipe the surface with water (to solubilize salt residues) followed by a solvent wash.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3852429, 4-Chloro-3-fluoropyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
